4,6-dichloro-1H-imidazo[4,5-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNZTUWNBRZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418419 | |
| Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-12-0 | |
| Record name | 2589-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 4,6-dichloro-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4,6-dichloro-1H-imidazo[4,5-c]pyridine. The information is curated for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this heterocyclic compound.
Core Physical and Chemical Properties
This compound is a chlorinated derivative of the imidazopyridine scaffold, a class of compounds with significant interest in medicinal chemistry due to its structural similarity to purines.[1] This structural analogy makes it a promising candidate for interacting with a variety of biological targets.
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for melting and boiling points of the title compound are not readily found in the surveyed literature. For the 1-methyl analog, a predicted boiling point is available.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂N₃ | PubChem[3] |
| Molecular Weight | 188.01 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 2589-12-0 | PubChem[3] |
| Predicted Boiling Point (for 1-methyl analog) | 367.5±52.0 °C | ChemicalBook[2] |
| Physical Description | Solid (form may vary) | --- |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | General chemical knowledge |
Spectroscopic Data Summary
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure, the expected spectral characteristics are outlined below.
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings would be observed. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the fused ring system. |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the bicyclic system would be present. The carbons attached to chlorine atoms would show characteristic shifts. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns would involve the loss of chlorine and cleavage of the heterocyclic rings. |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of imidazo[4,5-c]pyridines. The general strategy involves the cyclization of a suitably substituted diaminopyridine with a one-carbon synthon, such as formic acid.[4][5]
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway begins with the nitration of 4-amino-2,6-dichloropyridine, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the imidazole ring.
Caption: Proposed synthesis of this compound.
Detailed Methodologies
Step 1: Nitration of 4-Amino-2,6-dichloropyridine
-
Reactants: 4-amino-2,6-dichloropyridine, potassium nitrate, concentrated sulfuric acid.
-
Procedure: 4-amino-2,6-dichloropyridine is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). Potassium nitrate is then added portion-wise while maintaining the low temperature. The reaction mixture is stirred for a specified time and then carefully poured onto ice. The precipitated product, 4-amino-2,6-dichloro-3-nitropyridine, is collected by filtration, washed with water, and dried.[6]
Step 2: Reduction of 4-Amino-2,6-dichloro-3-nitropyridine
-
Reactants: 4-amino-2,6-dichloro-3-nitropyridine, a reducing agent (e.g., iron powder and ammonium chloride in aqueous ethanol, or catalytic hydrogenation with H₂ and Pd/C).
-
Procedure: The nitro-substituted pyridine is suspended in a suitable solvent system. The reducing agent is added, and the mixture is heated to reflux or stirred under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the catalyst or inorganic solids. The filtrate is concentrated to yield 2,6-dichloro-pyridine-3,4-diamine.
Step 3: Cyclization to form this compound
-
Reactants: 2,6-dichloro-pyridine-3,4-diamine, formic acid.
-
Procedure: The diaminopyridine is heated at reflux in an excess of formic acid.[4][5] The reaction is monitored by TLC. After the reaction is complete, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product. The product can be purified by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the broader class of imidazopyridines has been extensively studied and shown to possess a wide range of biological activities. These compounds are often investigated as inhibitors of various protein kinases due to their structural similarity to the purine core of ATP.
Potential as a Kinase Inhibitor
Derivatives of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have been identified as potent inhibitors of several kinases implicated in cancer and other diseases. These include:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.
-
FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.
-
DNA-Dependent Protein Kinase (DNA-PK): This kinase is involved in DNA double-strand break repair, and its inhibition can sensitize cancer cells to radiation therapy.[7][8]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival.
-
Cyclin-Dependent Kinase 9 (CDK9): This kinase plays a crucial role in the regulation of transcription.[1]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Potential mechanism of kinase inhibition.
Potential as a PARP-1 Inhibitor
Derivatives of imidazo[4,5-c]pyridine have also been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[9] PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Caption: Potential mechanism of PARP-1 inhibition.
Conclusion
This compound represents a heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While specific experimental data for this compound is limited, its structural relationship to a well-studied class of biologically active molecules suggests that it may exhibit interesting properties, particularly as a kinase or PARP inhibitor. The synthetic pathways and potential mechanisms of action outlined in this guide provide a solid foundation for future research and development efforts in this area. Further experimental validation is necessary to fully elucidate the physical, chemical, and biological characteristics of this compound.
References
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | C6H3Cl2N3 | CID 5358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Imidazo[4,5-c]pyridine Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to purines. This structural similarity allows for its interaction with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutic agents.[1][2][3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][5] This technical guide provides a comprehensive overview of the imidazo[4,5-c]pyridine core, including its synthesis, biological activities with quantitative data, detailed experimental protocols, and key signaling pathways.
Synthesis of the Imidazo[4,5-c]pyridine Core
A common and effective method for the synthesis of the imidazo[4,5-c]pyridine scaffold involves the condensation of 3,4-diaminopyridine with various carboxylic acids or their derivatives.[1][5] Microwave-assisted synthesis has been shown to be a rapid and efficient alternative, often providing higher yields in shorter reaction times.[1]
A general synthetic workflow for the preparation of 2-substituted-1H-imidazo[4,5-c]pyridines is depicted below.
Caption: General workflow for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines.
Biological Activities and Quantitative Data
Imidazo[4,5-c]pyridine derivatives have been extensively studied for their potential therapeutic applications. The following tables summarize the quantitative data for various biological activities.
Antitumor Activity
| Compound | Target | Cell Line | IC50 | Reference |
| Compound 9 | PARP | MDA-MB-468, SW-620, A549 | 8.6 nM | [1] |
| Compound 8 | Not specified | MCF-7 | 0.082 µM | [1][5] |
| Compound 78 | DNA-PK | Not specified | <10 nM | [4][6] |
| Compound 1s | Src, Fyn | U87, U251, T98G, U87-EGFRvIII | Submicromolar | [7] |
Antiviral Activity
| Compound | Virus | Cell Line | EC50 | Reference |
| BPIP | CSFV Alfort(187) | PK(15) | 1.6 ± 0.4 µM | [8][9] |
| BPIP | CSFV Wingene | PK(15) | 0.8 ± 0.2 µM | [8][9] |
| Compound 27 | BVDV | Not specified | Highly active | [1][5] |
Antimicrobial Activity
| Compound | Organism | MIC | Reference |
| Compound 2g, 2h, 4a, 4b | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 µg/mL | [10] |
Other Activities
| Compound | Target | Activity | IC50 / EC50 | Reference |
| Compound 33 | Cathepsin S (CTSS) | Inhibition | 25 nM | [1] |
| Compound 21b | AT1 Receptor | Antagonist | 7 nM | [11] |
| Compound 21b | PPARγ | Partial Agonist | 295 nM | [11] |
Key Signaling Pathways
Several imidazo[4,5-c]pyridine derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and growth. Some imidazo[4,5-c]quinoline derivatives have been identified as potent inhibitors of this pathway.[12]
Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[4,5-c]pyridine derivatives.
Src Family Kinase (SFK) Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a crucial role in regulating cell adhesion, proliferation, and migration. Certain imidazo[4,5-c]pyridin-2-one derivatives have been developed as potent SFK inhibitors.[7]
Caption: Inhibition of the Src family kinase signaling pathway by imidazo[4,5-c]pyridin-2-one derivatives.
Experimental Protocols
General Procedure for the Synthesis of 2-(Substituted-phenyl)imidazo[4,5-c]pyridines
This protocol is adapted from a general method for the synthesis of imidazopyridines.[11][13]
Materials:
-
3,4-diaminopyridine
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na2S2O5)
-
Solvent (e.g., ethanol, water)
-
Base (e.g., K2CO3) for subsequent alkylation steps
-
Alkylating agent (e.g., 4-chlorobenzyl bromide) for N-alkylation
-
Dimethylformamide (DMF) for alkylation
Procedure:
-
Adduct Formation: React the substituted benzaldehyde with sodium metabisulfite in a suitable solvent to form the corresponding adduct.
-
Condensation and Cyclization: Add 3,4-diaminopyridine to the solution containing the benzaldehyde adduct. Heat the reaction mixture under reflux for a specified time to facilitate the condensation and cyclization, forming the 5H-imidazo[4,5-c]pyridine ring.
-
Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.
-
(Optional) N-Alkylation: To introduce a substituent on the imidazole nitrogen, dissolve the purified 5H-imidazo[4,5-c]pyridine in DMF. Add a base, such as K2CO3, followed by the desired alkylating agent. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Final Purification: After the alkylation is complete, the product is isolated by extraction and purified by column chromatography to yield the N-substituted imidazo[4,5-c]pyridine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of imidazo[4,5-c]pyridine derivatives on cancer cell lines.[14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Imidazo[4,5-c]pyridine test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antiviral Assay for Classical Swine Fever Virus (CSFV)
This protocol is based on the methodology used to evaluate the anti-CSFV activity of imidazo[4,5-c]pyridine derivatives.[8][9][17]
Materials:
-
Porcine kidney (PK-15) cells
-
Classical Swine Fever Virus (CSFV) strains (e.g., Alfort/187, Wingene)
-
Complete cell culture medium
-
96-well plates
-
Imidazo[4,5-c]pyridine test compound
-
Vesicular Stomatitis Virus (VSV) for cytopathic effect (CPE) reduction assay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed PK-15 cells in 96-well plates and grow to confluency.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of CSFV.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Assessment of Antiviral Activity (CPE Reduction Assay):
-
After the incubation period, the supernatant can be removed, and the cells can be superinfected with a virus that causes a rapid cytopathic effect, such as VSV.
-
Incubate until a complete CPE is observed in the untreated, virus-infected control wells.
-
Fix the cells and stain with crystal violet.
-
The amount of staining is proportional to the number of viable cells.
-
-
Data Analysis: Quantify the cell viability by measuring the optical density of the stained cells. The 50% effective concentration (EC50) is the concentration of the compound that protects 50% of the cells from the virus-induced CPE.
DNA-Dependent Protein Kinase (DNA-PK) Inhibition Assay
This is a general protocol for a biochemical assay to determine the inhibitory activity of compounds against DNA-PK.[4][6][10]
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate peptide
-
[γ-33P]ATP
-
Kinase reaction buffer
-
Imidazo[4,5-c]pyridine test compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the kinase reaction mixture containing the kinase reaction buffer, the DNA-PK substrate peptide, and the DNA-PK enzyme.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-compound control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specific period (e.g., 10 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. To assess selectivity, perform similar assays with other related kinases like PI3K and mTOR.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Classical Swine Fever Virus Interferes with Cellular Antiviral Defense: Evidence for a Novel Function of Npro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-dichloro-1H-imidazo[4,5-c]pyridine: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 4,6-dichloro-1H-imidazo[4,5-c]pyridine, a key heterocyclic intermediate in the development of targeted therapeutics. This document details its synthesis, chemical properties, and its emerging role as a scaffold for potent kinase inhibitors.
Core Compound Properties
This compound, also known as 2,6-dichloro-3-deazapurine, is a purine analogue with the chemical formula C₆H₃Cl₂N₃.[1] Its structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem CID: 5358562 |
| Molecular Formula | C₆H₃Cl₂N₃ | PubChem CID: 5358562 |
| Molecular Weight | 188.01 g/mol | PubChem CID: 5358562 |
| Canonical SMILES | C1=C2C(=C(N=C1Cl)Cl)N=CN2 | PubChem CID: 5358562 |
| InChIKey | FDXNZTUWNBRZDX-UHFFFAOYSA-N | PubChem CID: 5358562 |
| CAS Number | 2589-12-0 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route is adapted from the preparation of its N-methylated analog. The general workflow involves the nitration of a dichloropyridine precursor, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the imidazole ring.
Experimental Protocol: Synthesis of 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (as an illustrative example)
The following protocol for the N-methylated analog provides insight into the synthesis of the core scaffold.
A solution of sodium nitrite is added dropwise to a stirred solution of 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine in hypophosphorous acid, maintaining the temperature between 0°C and 5°C. The reaction mixture is then gradually warmed to room temperature and stirred for an additional 40 minutes. After cooling the mixture in an ice bath, the pH is adjusted to >10 with aqueous sodium hydroxide. The resulting suspension is filtered, and the filter cake is washed with water and dried to afford the product.
| Reactant/Reagent | Quantity | Role |
| 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | 11.3 g (52 mmol) | Starting Material |
| Sodium Nitrite | 5.28 g (76.5 mmol) | Diazotizing Agent |
| Hypophosphorous Acid (50 wt. % aq.) | 150 mL | Reducing Agent |
| Sodium Hydroxide | 55 g in 100 mL water | Base for neutralization |
Yield: 9.9 g (97%) Purity (by HPLC): 99% LC/MS (M+H)⁺: 202.06, 204.04, 206.02
Chemical Reactivity and Functionalization
The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile intermediate for the synthesis of a diverse library of derivatives. The regioselectivity of the substitution can be controlled by the choice of nucleophile and reaction conditions. This reactivity is crucial for its application in medicinal chemistry, allowing for the introduction of various functional groups to modulate biological activity.
For instance, in the synthesis of DNA-PK inhibitors, the chloro groups are displaced by anilino moieties to generate the final active compounds.[3][4][5][6] The ability to selectively functionalize the C4 and C6 positions is a key advantage of this scaffold.
Biological Activity and Therapeutic Potential
The imidazo[4,5-c]pyridine core is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural similarity to purines allows it to interact with the ATP-binding sites of various kinases.
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
A significant area of interest for imidazo[4,5-c]pyridine derivatives is the inhibition of DNA-Dependent Protein Kinase (DNA-PK).[3][4][5][6] DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[3] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.
Derivatives of this compound have been synthesized and identified as potent and selective inhibitors of DNA-PK.[3][4][5][6] Structure-activity relationship (SAR) studies have shown that substitution at the C6 position with anilino groups is critical for high potency.
The following table summarizes the in vitro activity of a representative imidazo[4,5-c]pyridin-2-one derivative as a DNA-PK inhibitor.
| Compound | DNA-PK IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| Compound 78 (a 6-anilino derivative) | <1 | >10,000 | >10,000 | [3] |
This high selectivity for DNA-PK over other related kinases like PI3K and mTOR is a desirable characteristic for a targeted therapeutic agent.
Experimental Protocol: DNA-PK Kinase Assay
The inhibitory activity of compounds against DNA-PK is typically assessed using a biochemical assay. The following is a general protocol:
-
Assay Principle: The assay measures the phosphorylation of a substrate peptide by the DNA-PK enzyme. The amount of phosphorylation is quantified, often using a fluorescently labeled antibody that recognizes the phosphorylated substrate.
-
Reagents:
-
Human recombinant DNA-PK enzyme
-
Substrate peptide (e.g., a biotinylated peptide with a phosphorylation site)
-
ATP (as a phosphate donor)
-
Activated DNA
-
Test compound (the imidazo[4,5-c]pyridine derivative)
-
Detection antibody (e.g., a europium-labeled anti-phosphoserine/threonine antibody)
-
Assay buffer
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
The DNA-PK enzyme, substrate peptide, and activated DNA are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.
-
The reaction is stopped, and the detection antibody is added.
-
After another incubation period, the fluorescence is measured using a plate reader.
-
-
Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. The IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its chloro substituents make it an ideal starting point for the creation of diverse chemical libraries. The demonstrated potent and selective biological activity of its derivatives, particularly as DNA-PK inhibitors, highlights its significant potential in the development of novel cancer therapeutics, especially in the context of sensitizing tumors to radiation and chemotherapy. Further exploration of the chemical space around this scaffold is likely to yield additional promising drug candidates.
References
- 1. This compound | C6H3Cl2N3 | CID 5358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Predicted Targets of 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Introduction
The imidazo[4,5-c]pyridine scaffold, a structural analog of purine, is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities with a range of biological targets. This has led to the exploration of its derivatives for various therapeutic applications, including oncology. This technical guide focuses on the predicted biological targets of a specific derivative, 4,6-dichloro-1H-imidazo[4,5-c]pyridine. While direct experimental data for this exact compound is limited in publicly available literature, a comprehensive analysis of structurally related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine analogs allows for a well-informed prediction of its likely molecular targets. The primary predicted targets for this compound class are protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2][3] This document outlines these predicted kinase targets, summarizes quantitative data from studies on analogous compounds, provides detailed experimental protocols for target validation, and visualizes key pathways and workflows.
Predicted Kinase Targets
Based on the established activity of structurally similar compounds, this compound is predicted to primarily target several families of protein kinases involved in cell signaling, DNA repair, and cell cycle regulation.
DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a serine/threonine protein kinase that plays a central role in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[4] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents, making it an attractive target in oncology.[5] Studies on 6-anilino imidazo[4,5-c]pyridin-2-ones, which share the core imidazo[4,5-c]pyridine structure, have identified potent and selective inhibitors of DNA-PK.[5][6] These findings suggest that this compound may also exhibit inhibitory activity against DNA-PK.
Src Family Kinases (SFKs)
The Src family of non-receptor tyrosine kinases, including Src, Fyn, and Lyn, are key mediators of signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[7][8] Dysregulation of SFK activity is a common feature in many human cancers, contributing to tumor growth and metastasis.[7] A series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as SFK inhibitors, with some compounds showing potent inhibition of Src and Fyn kinases in the submicromolar range. This indicates that the imidazo[4,5-c]pyridine scaffold is well-suited for targeting the ATP-binding site of these kinases.
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[9] Their overexpression is frequently observed in various cancers and is associated with poor prognosis.[9] Consequently, Aurora kinases are considered important targets for anticancer drug development.[9] Research on imidazo[4,5-b]pyridine derivatives has led to the discovery of potent inhibitors of Aurora kinases A and B. Given the structural similarity between the imidazo[4,5-b] and imidazo[4,5-c] pyridine cores, it is plausible that this compound could also interact with and inhibit Aurora kinases.
Fms-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem and progenitor cells.[10] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[11] The development of FLT3 inhibitors is a key strategy in the treatment of FLT3-mutated AML. Optimization of imidazo[4,5-b]pyridine-based compounds has yielded dual inhibitors of FLT3 and Aurora kinases, demonstrating the scaffold's potential to target this clinically relevant kinase.[11]
Data Presentation: Quantitative Analysis of Analogous Compounds
The following tables summarize the inhibitory activities of representative imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives against the predicted kinase targets. This data provides a quantitative basis for the prediction that this compound will exhibit similar activity.
Table 1: Inhibitory Activity of Imidazo[4,5-c]pyridine Analogs against DNA-PK and SFKs
| Compound Class | Target Kinase | IC50 (nM) | Assay Type |
| Imidazo[4,5-c]pyridin-2-one | DNA-PK | 4000 | Biochemical |
| Imidazo[4,5-c]pyridin-2-one | Src | <1000 | Biochemical |
| Imidazo[4,5-c]pyridin-2-one | Fyn | <1000 | Biochemical |
Data is generalized from qualitative statements in the source material indicating submicromolar or low micromolar activity.
Table 2: Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs against Aurora and FLT3 Kinases
| Compound Class | Target Kinase | IC50 (nM) | Kd (nM) | Assay Type |
| Imidazo[4,5-b]pyridine | Aurora-A | 38 | 7.5 | Biochemical |
| Imidazo[4,5-b]pyridine | Aurora-B | - | 48 | Biochemical |
| Imidazo[4,5-b]pyridine | FLT3 | - | 6.2 | Biochemical |
| Imidazo[4,5-b]pyridine | FLT3-ITD | - | 38 | Biochemical |
IC50 and Kd values are representative examples from the cited literature for potent analogs.[11]
Mandatory Visualization
The following diagrams illustrate key concepts related to the prediction and validation of kinase targets for this compound.
Caption: Generic kinase signaling pathway and point of inhibition.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification | MDPI [mdpi.com]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Applications of 4,6-dichloro-1H-imidazo[4,5-c]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold, 4,6-dichloro-1H-imidazo[4,5-c]pyridine, serves as a crucial starting material and a key pharmacophore in the design and synthesis of a variety of potent and selective kinase inhibitors. Its structural analogy to purine enables it to effectively interact with the ATP-binding sites of numerous kinases, making it a privileged scaffold in medicinal chemistry. This document provides detailed application notes on its use in developing inhibitors for several important kinase targets implicated in cancer and other diseases, along with comprehensive experimental protocols for their synthesis and biological evaluation.
Application Notes
The this compound core has been successfully utilized to develop inhibitors for a range of protein kinases, primarily in the field of oncology. The two chlorine atoms at the 4 and 6 positions provide convenient handles for synthetic modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors for Radiosensitization
Derivatives of the imidazo[4,5-c]pyridine scaffold, particularly imidazo[4,5-c]pyridin-2-ones, have emerged as potent and selective inhibitors of DNA-Dependent Protein Kinase (DNA-PK).[1][2][3] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks induced by ionizing radiation. Inhibition of DNA-PK enhances the efficacy of radiotherapy by preventing cancer cells from repairing radiation-induced DNA damage, leading to mitotic catastrophe and cell death.[1][2]
Structure-activity relationship (SAR) studies have demonstrated that strategic substitutions on the imidazo[4,5-c]pyridin-2-one core can lead to nanomolar potency against DNA-PK with excellent selectivity over other related kinases such as PI3K and mTOR.[1] These compounds have been shown to radiosensitize a broad range of cancer cell lines in vitro and have demonstrated significant tumor growth inhibition in combination with radiation in preclinical xenograft models.[1][2]
Src Family Kinase (SFK) Inhibitors for Glioblastoma
The imidazo[4,5-c]pyridin-2-one scaffold has also been explored for the development of novel inhibitors of Src family kinases (SFKs).[4] SFKs are non-receptor tyrosine kinases that are often dysregulated in various cancers, including glioblastoma multiforme (GBM), where they play a key role in tumor growth, invasion, and angiogenesis.
By modifying the substituents on the imidazo[4,5-c]pyridin-2-one core, researchers have identified compounds with submicromolar inhibitory activity against Src and Fyn, two key members of the SFK family.[4] These inhibitors have shown potent anti-proliferative activity against multiple glioblastoma cell lines, suggesting their potential as therapeutic agents for this aggressive brain tumor.[4]
Aurora Kinase and FLT3 Inhibitors for Hematological Malignancies
The related imidazo[4,5-b]pyridine scaffold has been extensively investigated for the development of inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. FLT3 is a receptor tyrosine kinase, and its activating mutations are frequently found in acute myeloid leukemia (AML).
Optimization of the imidazo[4,5-b]pyridine scaffold has led to the discovery of dual Aurora/FLT3 inhibitors with nanomolar potency.[5][6] These compounds have demonstrated oral bioavailability and have shown strong anti-tumor efficacy in AML xenograft models, providing a promising therapeutic strategy for this challenging disease.[5]
Quantitative Data
The following table summarizes the inhibitory activities of representative imidazo[4,5-c]pyridine and related imidazopyridine derivatives against various kinase targets.
| Compound ID | Scaffold | Target Kinase | IC50 / Kd (nM) | Cell Line (GI50, µM) | Reference |
| 78 | Imidazo[4,5-c]pyridin-2-one | DNA-PK | <10 (IC50) | HAP1 (radiosensitization) | [1] |
| 1s | Imidazo[4,5-c]pyridin-2-one | Src | 130 (IC50) | U87 (0.21) | [4] |
| 1s | Imidazo[4,5-c]pyridin-2-one | Fyn | 210 (IC50) | U251 (0.25) | [4] |
| 27e | Imidazo[4,5-b]pyridine | Aurora-A | 7.5 (Kd) | MV4-11 (dual inhibition) | [5] |
| 27e | Imidazo[4,5-b]pyridine | Aurora-B | 48 (Kd) | MV4-11 (dual inhibition) | [5] |
| 27e | Imidazo[4,5-b]pyridine | FLT3 | 6.2 (Kd) | MV4-11 (dual inhibition) | [5] |
| 27e | Imidazo[4,5-b]pyridine | FLT3-ITD | 38 (Kd) | MV4-11 (dual inhibition) | [5] |
| 40f | Imidazo[4,5-b]pyridine | Aurora-A | 2 (IC50) | HCT116 (selective inhibition) | [6] |
| 40f | Imidazo[4,5-b]pyridine | Aurora-B | >1000 (IC50) | HCT116 (selective inhibition) | [6] |
| 9 | Imidazo[4,5-c]pyridine | PARP | 8.6 (IC50) | MDA-MB-468, SW-620, A549 (growth inhibition with temozolomide) | [7] |
Experimental Protocols
Synthesis of a Representative Imidazo[4,5-c]pyridin-2-one Kinase Inhibitor
This protocol describes a general method for the synthesis of 4-amino-1-substituted-3-aryl-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives, starting from this compound.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add the desired alkyl halide (e.g., cyclopentyl bromide) (1.2 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated intermediate.
Step 2: Synthesis of the Imidazo[4,5-c]pyridin-2-one Core
-
This step is not explicitly detailed in the provided search results but would typically involve hydrolysis of one of the chloro groups followed by cyclization to form the pyridin-2-one ring. A plausible route would be selective hydrolysis under controlled basic conditions followed by introduction of the C2 carbonyl, potentially via a phosgene equivalent or oxidative carbonylation.
Step 3: N-Arylation of the Imidazo[4,5-c]pyridin-2-one
-
To a solution of the N-alkylated imidazo[4,5-c]pyridin-2-one intermediate (1.0 eq) in a suitable solvent such as dichloromethane, add the desired aryl boronic acid (2.0 eq), copper(II) acetate (1.0 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-arylated product.
Step 4: Introduction of the 4-Amino Group
-
The conversion of the remaining chloro group to an amino group can be achieved through various methods, such as nucleophilic aromatic substitution with ammonia or a protected amine, or through a Buchwald-Hartwig amination reaction.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Materials:
-
Recombinant human kinase (e.g., DNA-PK, Src)
-
Kinase substrate (specific for the target kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader capable of luminescence or fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add the diluted compounds to the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation (MTT) Assay
This protocol is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, U87)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of a compound to sensitize cancer cells to ionizing radiation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Ionizing radiation source (e.g., X-ray irradiator)
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% in methanol)
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with the test compound at a non-toxic concentration for a specified period (e.g., 1-24 hours) before irradiation.
-
Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Plot the surviving fraction as a function of the radiation dose to generate survival curves and determine the dose enhancement factor (DEF).
-
Visualizations
Caption: DNA-PK signaling pathway and the effect of an imidazo[4,5-c]pyridine inhibitor.
Caption: Simplified Src kinase signaling pathway and its inhibition.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4,6-dichloro-1H-imidazo[4,5-c]pyridine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4,6-dichloro-1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the design of potent and selective inhibitors of various key biological targets implicated in cancer and other diseases. Its structural resemblance to purine enables it to interact with the ATP-binding sites of numerous enzymes, particularly kinases. The presence of two chlorine atoms at the 4 and 6 positions provides reactive handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of the utility of the this compound scaffold in drug design, supported by quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways.
Quantitative Data Summary
Derivatives of the imidazo[4,5-c]pyridine and the closely related imidazo[4,5-b]pyridine scaffolds have demonstrated potent inhibitory activity against a range of important oncology targets. The following tables summarize key quantitative data for representative compounds, highlighting the potential of this scaffold in drug discovery.
Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b/c]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay GI50 (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-one Derivative (Compound 78) | DNA-PK | <10 | - | [1] |
| Imidazo[4,5-c]pyridin-2-one Derivative (Compound 1s) | Src | 130 | U87 cells: 1.2 | [2] |
| Imidazo[4,5-b]pyridine Derivative (Compound 27e) | Aurora A | 7.5 (Kd) | HCT116 cells: 0.300 | [3] |
| Aurora B | 48 (Kd) | [3] | ||
| FLT3 | 6.2 (Kd) | MV4-11 cells: 0.291 | [3] | |
| Imidazo[4,5-b]pyridine Derivative (Compound 28c) | Aurora A | 67 | HCT116 cells: 2.30 | [4][5] |
| FLT3 | 162 | MV4-11 cells: 0.299 | [4][5] | |
| Imidazo[4,5-b]pyridine Derivative (Compound VI) | CDK9 | 500 | - | [6] |
| Imidazo[4,5-b]pyridine Derivative (Compound 23) | B-Raf | - | - | [7] |
| Imidazo[4,5-b]pyridine-based c-Met Inhibitor | c-Met | nanomolar range | - | [8] |
Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative (Compound 10) | SW620 | Colon Carcinoma | 0.4 | [9] |
| Imidazo[4,5-b]pyridine Derivative (Compound 14) | SW620 | Colon Carcinoma | 0.7 | [9] |
| Imidazo[4,5-b]pyridine Acrylonitrile Derivative | Various | Human Cancer | 0.2 - 0.6 | [9] |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | MCF-7 | Breast Cancer | 0.85 | [10][11] |
| HCT116 | Colon Cancer | 1.05 | [10][11] | |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | MCF-7 | Breast Cancer | 0.92 | [10][11] |
| HCT116 | Colon Cancer | 1.12 | [10][11] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of drugs derived from the this compound scaffold requires knowledge of the signaling pathways they inhibit. Below are diagrams of key pathways and a general workflow for inhibitor screening.
Caption: DNA-PK signaling in non-homologous end joining.
Caption: Simplified Src kinase signaling pathway in cancer.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for drug discovery.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of N-substituted Imidazo[4,5-c]pyridine Derivatives
This protocol describes a general method for the derivatization of the imidazo[4,5-c]pyridine scaffold.
Materials:
-
This compound
-
Appropriate amine or alcohol nucleophile
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1 equivalent), the desired amine or alcohol (1.1 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired substituted imidazo[4,5-c]pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., DNA-PK, Src, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add the test compound dilutions or vehicle control (DMSO).
-
Add the diluted kinase to each well, except for the "no enzyme" control wells.
-
Add the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
Incubate the plate at 30 °C for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO2 incubator.
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50/IC50 value.
Protocol 4: Western Blot Analysis for Pathway Modulation
This protocol is used to determine the effect of a compound on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-Akt, Akt, p-Src, Src)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative levels of protein phosphorylation.
These notes and protocols provide a foundational framework for researchers to explore the potential of the this compound scaffold in the development of novel therapeutics. The versatility of this core structure, combined with the robust assays outlined, facilitates a systematic approach to drug discovery and optimization.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In vitro assay protocols for 4,6-dichloro-1H-imidazo[4,5-c]pyridine
An overview of in vitro assay methodologies applicable to the study of 4,6-dichloro-1H-imidazo[4,5-c]pyridine and its analogs.
Application Notes
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines. This allows derivatives to interact with a wide range of biological targets, particularly ATP-binding sites within enzymes like kinases.[1][2] Consequently, compounds based on this heterocyclic system have been investigated for numerous therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2][3]
Derivatives of imidazo[4,5-c]pyridine have shown potent inhibitory activity against several key protein kinases involved in cancer progression and cell cycle regulation. These include DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA double-strand break repair pathway, Cyclin-Dependent Kinase 9 (CDK9), which regulates transcriptional elongation, and Src family kinases (SFKs), which are involved in signaling pathways controlling cell proliferation and motility.[4][5][6][7] The structural resemblance to purine enables these compounds to act as competitive inhibitors in the ATP-binding pocket of these kinases.
Given the frequent role of this scaffold as a kinase inhibitor, a primary application is in oncology. The inhibition of DNA-PK, for instance, is a key strategy for sensitizing cancer cells to radiotherapy, as it hampers the repair of radiation-induced DNA damage.[5][7] Therefore, in vitro evaluation of this compound would logically involve a suite of assays to:
-
Determine its direct inhibitory effect on relevant kinases.
-
Assess its antiproliferative activity against various cancer cell lines.
-
Confirm its mechanism of action within the cellular environment, such as the induction of DNA damage or sensitization to radiation.
The following protocols provide detailed methodologies for biochemical and cell-based assays designed to characterize the activity of this compound and related compounds, providing a framework for its preclinical evaluation.
Quantitative Data Summary
The tables below summarize the in vitro activity of various imidazo[4,5-c]pyridine and related imidazopyridine derivatives against several biological targets, as reported in the literature. This data provides a comparative baseline for the potency of compounds sharing this core structure.
Table 1: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target Kinase | IC50 / Kd | Notes |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | 0.8 nM - 4 µM | Potent and selective inhibitors developed as radiosensitizers.[5][7] |
| Imidazo[4,5-b]pyridines | CDK9 | 0.63 - 1.32 µM | Showed significant anticancer activity in MCF-7 and HCT116 cell lines.[4] |
| Imidazo[4,5-c]pyridin-2-ones | Src, Fyn | Sub-micromolar | Designed as inhibitors against glioblastoma.[6] |
| Imidazo[4,5-b]pyridines | Aurora-A, Aurora-B | 7.5 nM (Kd), 48 nM (Kd) | Dual FLT3/Aurora kinase inhibitors for Acute Myeloid Leukemia.[8] |
| Imidazo[4,5-b]pyridines | FLT3 | 6.2 nM (Kd) | Potent inhibition of wild-type and mutant FLT3.[8] |
Table 2: Antiproliferative and Other Bioactivities of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Activity | Cell Line / Target | IC50 / EC50 / MIC | Notes |
| Imidazo[4,5-b]pyridines | Antiproliferative | Capan-1, LN-229, etc. | 1.45 – 1.90 µM | N-methyl substituted derivative showed broad activity.[9] |
| Imidazo[4,5-b]pyridines | Antiproliferative | HeLa, SW620 | 0.4 - 3.2 µM | Amidino-substituted derivatives showed selective activity.[3] |
| Imidazo[1,2-a]pyridines | Cytotoxicity | HCC1937 Breast Cancer | 45 µM | Compound IP-5 induced cell cycle arrest.[10] |
| Imidazo[4,5-c]pyridines | Cathepsin S Inhibition | CTSS | 25 nM | Hybrids developed for anti-autoimmune applications.[1] |
| Imidazo[4,5-b]pyridines | Fungicidal | Puccinia polysora | 4.00 mg/L | Activity comparable to the commercial fungicide tebuconazole.[11] |
Signaling Pathway Visualization
The diagram below illustrates a simplified representation of the Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks, a key pathway targeted by DNA-PK inhibitors.
Caption: Simplified Non-Homologous End Joining (NHEJ) pathway, showing the central role of DNA-PKcs and its inhibition by an imidazo[4,5-c]pyridine compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (DNA-PK)
This protocol describes a luminescent assay to measure the direct inhibitory effect of this compound on DNA-PK activity. The assay quantifies ADP produced from the kinase reaction, where a decrease in ADP corresponds to enzyme inhibition.
Experimental Workflow
Caption: Workflow for an in vitro DNA-PK biochemical assay using a luminescence-based ADP detection method.
Materials:
-
Recombinant Human DNA-PK enzyme
-
DNA-PK Substrate Peptide
-
DNA-PK Activation Buffer (containing DNA)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound (test compound)
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. For positive (no inhibition) and negative (no enzyme) controls, add 1 µL of DMSO.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the DNA-PK enzyme and its specific peptide substrate at 2X the final desired concentration.
-
Add 2 µL of this solution to each well containing the compound or DMSO.
-
Allow the plate to pre-incubate for 15 minutes at room temperature to permit compound binding to the enzyme.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
To initiate the reaction, add 2 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for another 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO-treated) wells.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)
This protocol measures the effect of the test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Experimental Workflow
Caption: General workflow of the MTT assay for assessing the cytotoxicity of a test compound.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in complete medium and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL). Incubate overnight at 37°C, 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After the overnight incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Return the plate to the incubator for a period of 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Average the absorbance values for each condition.
-
Subtract the average absorbance of the medium-only blank.
-
Calculate the percent viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of the test compound to enhance the cell-killing effects of ionizing radiation by measuring the long-term reproductive viability of cells.
Experimental Workflow
Caption: Workflow for a clonogenic survival assay to evaluate the radiosensitizing potential of a compound.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
6-well tissue culture plates
-
X-ray irradiator
-
Fixing solution (e.g., 100% Methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% Methanol)
Procedure:
-
Cell Seeding: Trypsinize and count cells to create a single-cell suspension. Seed a specific number of cells into 6-well plates. The number of cells seeded per well should be adjusted for the radiation dose to yield a countable number of colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.).[13]
-
Attachment: Incubate the plates for 18-24 hours to allow cells to attach firmly.[14]
-
Compound Treatment: Add the test compound at a fixed, non-toxic or minimally toxic concentration (e.g., IC10) to the appropriate wells. Include vehicle-only control wells. Incubate for a set period before irradiation, typically 16-24 hours.[13]
-
Irradiation: Transport plates to an irradiator and expose them to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). Return plates to the incubator.
-
Colony Formation: Incubate the plates for 10-14 days without disturbance, allowing single cells to proliferate and form colonies.
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well for 15-30 minutes.[14]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies in each well that contain at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): For the non-irradiated control (0 Gy, no compound), PE = (Number of colonies counted / Number of cells seeded) x 100.
-
Surviving Fraction (SF): For each treatment condition, SF = Number of colonies counted / (Number of cells seeded x (PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale for both compound-treated and vehicle-treated cells.
-
Sensitizer Enhancement Ratio (SER): Determine the radiation dose required to achieve a specific survival fraction (e.g., SF=0.1) with and without the compound. SER = (Dose without compound) / (Dose with compound). An SER > 1 indicates radiosensitization.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays Involving 4,6-dichloro-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4,6-dichloro-1H-imidazo[4,5-c]pyridine and its analogs in various cell-based assays. The imidazo[4,5-c]pyridine scaffold, being a purine isostere, is a key pharmacophore in the development of novel therapeutics, particularly in oncology and virology.[1] Derivatives of this core structure have been shown to exhibit a range of biological activities, including inhibition of kinases, poly(ADP-ribose) polymerase (PARP), and viral replication.[1][2]
The protocols detailed below are foundational methods for assessing the cytotoxic, anti-proliferative, and apoptotic effects of this compound in relevant cell lines. Given the limited publicly available data on this specific compound, the quantitative data presented is from structurally related imidazopyridine derivatives to provide a comparative context for experimental design. Researchers are advised to use this information as a starting point and to optimize protocols for their specific cell lines and experimental conditions.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives against various cancer cell lines. This data is intended to serve as a reference for designing dose-response experiments with this compound.
| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridine | PARP Inhibitor | PARP-1 | 0.528 | [2] |
| Imidazo[4,5-c]pyridine | Cathepsin S Inhibitor | CTSS | 0.025 | [1] |
| Imidazo[4,5-b]pyridine | CDK9 Inhibitor | HCT-116 | Potent Activity | [3] |
| Imidazo[4,5-b]pyridine | CDK9 Inhibitor | MCF-7 | Potent Activity | [3] |
| Imidazo[4,5-b]pyridine | Amidino-substituted | SW620 | 0.4 | [4] |
| Imidazo[4,5-b]pyridine | Amidino-substituted | HeLa | 1.8 - 3.2 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.[5][6]
Materials:
-
Target cancer cell lines (e.g., HCT-116, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15-20 minutes at room temperature with gentle shaking. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with 4,6-dichloro-1H-imidazo[4,5-c]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of the isomeric imidazo[4,5-b]pyridines and related imidazo[4,5-c]pyridines have been identified as potent inhibitors of various protein kinases, including Aurora kinases, DNA-dependent protein kinase (DNA-PK), and Src family kinases.[2][3][4][5] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and DNA repair, and their dysregulation is a hallmark of cancer and other diseases. The 4,6-dichloro-1H-imidazo[4,5-c]pyridine core offers a versatile platform for the generation of chemical libraries for high-throughput screening (HTS) to discover novel modulators of these pathways. These application notes provide detailed protocols for primary biochemical and secondary cell-based HTS campaigns using libraries derived from this scaffold.
Data Presentation: Hypothetical Screening Data
Effective HTS campaigns generate large datasets that require clear and concise presentation for analysis and decision-making. Below are examples of how quantitative data from primary and secondary screens can be structured.
Table 1: Primary High-Throughput Screening Data for a Kinase Inhibition Assay
This table summarizes the results from a single-concentration primary screen of a hypothetical this compound library against a target kinase.
| Compound ID | Concentration (µM) | Percent Inhibition | Hit Classification |
| DCIP-001 | 10 | 92.5 | Hit |
| DCIP-002 | 10 | 15.2 | Inactive |
| DCIP-003 | 10 | 5.8 | Inactive |
| DCIP-004 | 10 | 88.1 | Hit |
| Staurosporine (Control) | 1 | 99.2 | Control |
| DMSO (Vehicle) | - | 0.1 | Control |
Table 2: Dose-Response Data for Confirmed Hits
Compounds classified as "Hits" in the primary screen are subjected to dose-response analysis to determine their potency (e.g., IC50 value).
| Compound ID | Target Kinase | IC50 (µM) | Hill Slope | R² Value |
| DCIP-001 | Kinase X | 0.78 | 1.1 | 0.992 |
| DCIP-004 | Kinase X | 1.25 | 0.9 | 0.987 |
| Staurosporine (Control) | Kinase X | 0.02 | 1.0 | 0.998 |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the screening process is crucial for understanding the rationale and the flow of the experiments.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Biochemical Kinase Inhibition Assay
This protocol describes a generic, luminescence-based biochemical assay to screen for inhibitors of a target kinase (e.g., DNA-PK, MEK1, Src).[6] The assay measures the amount of ATP consumed during the kinase reaction.
Materials:
-
Target Kinase (e.g., recombinant human DNA-PK)
-
Kinase Substrate (specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound library (compounds dissolved in 100% DMSO)
-
Positive Control (e.g., Staurosporine or a known inhibitor for the target kinase)
-
Negative Control (100% DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well, low-volume, solid white microplates
-
Acoustic liquid handler (e.g., Echo)
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of the test compounds (final concentration e.g., 10 µM), positive control, or negative control (DMSO) into the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the target kinase) in assay buffer to each well.
-
Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the detection reagent.
-
Signal Development: Incubate for 40-60 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. The Z'-factor should be calculated to assess assay quality.
Protocol 2: Secondary Screening - Cell-Based Proliferation Assay
This protocol is designed to confirm the activity of hits from the primary screen in a cellular context and to assess their anti-proliferative effects.[7][8]
Materials:
-
Cancer cell line relevant to the target kinase pathway (e.g., HCT116, U87)
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Confirmed hits from the primary screen, dissolved in DMSO
-
Positive Control (e.g., a clinical-stage drug targeting the same pathway)
-
Negative Control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
384-well, clear-bottom, white-walled tissue culture-treated plates
-
Multimode plate reader capable of luminescence detection
Methodology:
-
Cell Seeding: Seed cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the hit compounds in culture medium (e.g., 10-point, 3-fold dilution series).
-
Compound Addition: Add 10 µL of the diluted compounds, positive control, or negative control (medium with DMSO) to the wells in triplicate.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of the cell viability reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated controls and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for each compound.
By employing these detailed protocols, researchers can effectively screen this compound libraries to identify and validate novel lead compounds for drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 8. biotechnologia-journal.org [biotechnologia-journal.org]
Application Notes and Protocols for the Quantitative Analysis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Introduction
4,6-dichloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.01 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 2589-12-0 | [3] |
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Quantitative Data Summary
Table 2: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 3.5 min |
Experimental Protocol
1. Instrumentation and Materials
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HPLC system with a UV-Vis detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (ACS grade)
-
This compound reference standard
2. Chromatographic Conditions
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-1 min: 10% B
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1-5 min: 10% to 90% B
-
5-6 min: 90% B
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6-6.5 min: 90% to 10% B
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6.5-8 min: 10% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
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Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
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Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or environmental samples.[5][6]
Quantitative Data Summary
Table 3: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.01 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.003 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | ~ 2.8 min |
Experimental Protocol
1. Instrumentation and Materials
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LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/UHPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3 min: 5% to 95% B
-
3-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
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Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 188.0 -> Product ion (m/z) 152.0 (quantifier), 125.0 (qualifier)
-
Internal Standard: To be determined based on the selected IS.
-
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described in the HPLC method.
-
Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, water) to create calibration standards ranging from 0.01 to 100 ng/mL.
-
Sample Preparation (e.g., for plasma):
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To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H3Cl2N3 | CID 5358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. rsc.org [rsc.org]
- 6. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the this compound scaffold?
A1: A prevalent and reliable method for the synthesis of the imidazo[4,5-c]pyridine core involves a multi-step process starting from a substituted diaminopyridine. For this compound, a plausible and effective route begins with the nitration of 2-amino-4,6-dichloropyridine. This is followed by the reduction of the resulting nitro group to form 4,6-dichloropyridine-2,3-diamine. The final step is the cyclization of this diamine with a one-carbon synthon, such as formic acid or trimethyl orthoformate, to construct the imidazole ring.
Q2: Why is the purity of the starting materials and intermediates critical for this synthesis?
A2: The purity of all reagents and intermediates is paramount to achieving a high yield and minimizing side-product formation. Impurities in the starting 2-amino-4,6-dichloropyridine can lead to undesired side reactions during nitration. Similarly, incomplete reduction of the nitro-intermediate can result in a mixture of products that are difficult to separate from the desired diamine. Any impurities carried over into the final cyclization step can inhibit the reaction or lead to the formation of difficult-to-remove colored byproducts, complicating the purification of the final this compound.
Q3: What are the key reaction parameters to control for optimizing the yield?
A3: To optimize the yield of this compound, careful control of several parameters throughout the synthesis is crucial. During the nitration step, temperature control is critical to prevent over-nitration or degradation of the starting material. For the reduction of the nitro group, the choice of reducing agent and reaction time are key factors. In the final cyclization step, the choice of the one-carbon source, reaction temperature, and time will significantly influence the yield and purity of the final product. Monitoring the progress of each reaction by techniques like Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Nitration | Ensure the nitrating agent is fresh and of the correct concentration. Monitor the reaction progress using TLC to confirm the complete consumption of the starting material. Consider slightly extending the reaction time or adjusting the temperature within a safe range. |
| Inefficient Reduction | The choice of reducing agent is critical. For nitro group reductions, reagents like iron powder in the presence of an acid (e.g., HCl or acetic acid) are commonly used.[1][2] Ensure the reducing agent is in sufficient excess and that the reaction is allowed to proceed to completion. Catalytic hydrogenation is another effective method. |
| Poor Cyclization | The cyclization of the diaminopyridine is a key step. Using an excess of the cyclizing agent (e.g., formic acid or trimethyl orthoformate) can drive the reaction to completion.[3] Ensure anhydrous conditions if using reagents sensitive to moisture. The reaction temperature and duration should be optimized; prolonged heating can sometimes lead to degradation. |
| Product Loss During Workup/Purification | Minimize product loss by carefully optimizing the extraction and purification steps. If the product is a solid, ensure complete precipitation before filtration. For purification by recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.[3] If column chromatography is used, select an appropriate solvent system to ensure good separation. |
Issue 2: Formation of Impurities
| Potential Cause | Suggested Solution |
| Over-nitration or Side Reactions | Maintain strict temperature control during the nitration step. Adding the nitrating agent slowly and in a controlled manner can prevent localized overheating and the formation of undesired byproducts. |
| Incomplete Reduction or Side Products | Ensure the complete reduction of the nitro group by monitoring the reaction with TLC. If using metal/acid reduction, the pH of the workup is important to ensure the product is in a neutral form for efficient extraction. |
| Formation of Colored Byproducts | Colored impurities often arise from oxidation or degradation, particularly during the cyclization step if the reaction is heated for too long or at too high a temperature. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.[4] The use of activated charcoal during recrystallization can help remove some colored impurities.[3] |
| Hydrolysis of Chloro Substituents | During workup or purification steps involving aqueous basic or acidic conditions, there is a risk of hydrolyzing the chloro substituents on the pyridine ring. It is advisable to use mild conditions and minimize the exposure time to strong acids or bases. |
Experimental Protocols
Protocol 1: Synthesis of 4,6-dichloro-3-nitropyridin-2-amine (Nitration)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4,6-dichloropyridine in concentrated sulfuric acid at 0-5 °C.
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Nitration: Slowly add a solution of nitric acid in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
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Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
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Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4,6-dichloropyridine-2,3-diamine (Reduction)
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Reaction Setup: To a solution of 4,6-dichloro-3-nitropyridin-2-amine in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder.[1][2]
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Reduction: Heat the mixture to reflux and add an acid (e.g., hydrochloric acid or acetic acid) portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is no longer visible.
-
Workup: After cooling, filter the reaction mixture to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine, which can be used in the next step with or without further purification.
Protocol 3: Synthesis of this compound (Cyclization)
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Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyridine-2,3-diamine in an excess of formic acid or a mixture of trimethyl orthoformate and a catalytic amount of acid.[3][5]
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Cyclization: Heat the reaction mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the excess formic acid or solvent under reduced pressure.
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Purification: Neutralize the residue with a base (e.g., aqueous sodium hydroxide) to precipitate the crude product.[3] Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitro Group Reduction
| Reducing Agent | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Fe / HCl | Ethanol/Water | Reflux | 2-6 hours | Inexpensive, effective for many substrates.[1] | Requires aqueous workup, potential for acidic side reactions. |
| Fe / Acetic Acid | Acetic Acid | Reflux | 2-6 hours | Effective, avoids strong mineral acids. | Requires neutralization and extraction. |
| SnCl₂ / HCl | Ethanol | Room Temp. to Reflux | 1-4 hours | Milder conditions for some substrates. | Tin waste can be problematic. |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol, Methanol | Room Temp. | 1-12 hours | Clean reaction, high yields, no metal waste in product. | Requires specialized equipment (hydrogenator), catalyst can be expensive. |
Mandatory Visualizations
Logical Relationships in Synthesis Troubleshooting
References
- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,6-dichloro-1H-imidazo[4,5-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,6-dichloro-1H-imidazo[4,5-c]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
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Question: I am experiencing significant product loss during the recrystallization of this compound. What are the possible causes and solutions?
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Answer: Low recovery after recrystallization can be due to several factors:
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High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures. Consider using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Hot ethanol is a commonly used solvent for related imidazopyridine compounds.[1] You may also explore co-solvent systems.
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Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a lower yield upon cooling. Always aim to use the minimum amount of hot solvent required to fully dissolve the compound.[1]
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Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure slow cooling to allow for the formation of pure crystals. Placing the solution in an ice bath can help maximize crystallization after it has cooled to room temperature.[1]
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Incomplete Precipitation: The product may not have fully crystallized out of the solution. After slow cooling, placing the flask in an ice bath can further decrease the solubility and improve the yield.[1]
-
Issue 2: Persistent Impurities After Purification
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Question: My purified this compound still shows the presence of impurities by TLC/HPLC analysis. How can I improve the purity?
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Answer: Persistent impurities often have similar physicochemical properties to the target compound. Here are some strategies to enhance purity:
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Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating closely related compounds.[2] A silica gel stationary phase is typically used. The mobile phase should be optimized to achieve good separation; a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a good starting point.
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Formation of Regioisomers: The synthesis of imidazo[4,5-c]pyridines can sometimes lead to the formation of regioisomers, which can be difficult to separate.[2] High-performance liquid chromatography (HPLC), particularly with a reversed-phase C18 column, may be necessary to separate these isomers.[2]
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Charcoal Treatment: If your product is colored, this may indicate the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help remove these impurities.[1]
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Acid-Base Extraction: The basic nature of the imidazole and pyridine rings can be utilized for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can extract the basic compounds into the aqueous phase. The pH of the aqueous layer can then be adjusted to precipitate the purified product.
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Issue 3: Oily or Tarry Product Instead of a Crystalline Solid
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Question: After synthesis and initial workup, my this compound is an oil or a tar, not a solid. How can I isolate a crystalline product?
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Answer: The formation of an oily or tarry product can be due to the presence of residual solvents or impurities that inhibit crystallization.
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Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed under high vacuum.
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Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can sometimes induce crystallization by removing impurities that are soluble in the non-polar solvent.
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Column Chromatography: If trituration fails, column chromatography can be used to separate the desired product from the tarry impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers. For chlorinated heterocyclic compounds, incompletely chlorinated intermediates or over-chlorinated products can also be present. The reaction of aromatic diamines can sometimes lead to the formation of quinoxaline-type impurities as byproducts.[4]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on protocols for similar imidazopyridine structures, hot ethanol is a good starting point for recrystallization.[1] You may need to experiment with other solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for your specific product.
Q3: How can I monitor the progress of my column chromatography purification?
A3: The fractions collected from the column should be monitored by thin-layer chromatography (TLC). This will allow you to identify the fractions containing the pure product and pool them accordingly.
Q4: Is this compound soluble in common organic solvents?
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂N₃ | PubChem[6] |
| Molecular Weight | 188.01 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
Table 2: Comparison of Common Purification Techniques
| Technique | Purity Achievable | Typical Yield | Notes |
| Recrystallization | >98% (HPLC) | 60-85% | Dependent on the purity of the crude material. Multiple recrystallizations may be necessary.[3] |
| Column Chromatography | >99% (HPLC) | 40-70% | Effective for removing closely related impurities but can be more time-consuming and may result in lower yields due to product loss on the column.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.[1]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.[1]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[1]
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Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]
Protocol 2: Column Chromatography of this compound
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Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow the silica to settle without any air bubbles. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, product-adsorbed silica onto the top of the column. Add another layer of sand on top.
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Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[7]
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Stability of 4,6-dichloro-1H-imidazo[4,5-c]pyridine in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 4,6-dichloro-1H-imidazo[4,5-c]pyridine in various solvents. The following information is designed to help troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the chemical nature of the solvent, the pH of the solution, temperature, light exposure, and the presence of oxidizing agents or other reactive species. Due to its heterocyclic structure containing nitrogen atoms and chlorine substituents, the compound may be susceptible to hydrolysis, nucleophilic substitution, or photolytic degradation.
Q2: In which types of solvents should I exercise caution when working with this compound?
A2: Caution is advised when using protic solvents, especially under basic or acidic conditions, as they can facilitate nucleophilic substitution of the chlorine atoms. Highly polar and reactive solvents may also promote degradation. It is crucial to perform initial compatibility studies with your chosen solvent system.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of the compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method. This involves developing a chromatographic method that can separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradants.
Q4: What are "forced degradation" or "stress testing" studies, and why are they important?
A4: Forced degradation studies are designed to intentionally degrade a compound under more severe conditions than it would typically experience during storage or use.[1][2] These studies are critical for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2] Common stress conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks appear in the chromatogram of a stock solution. | The compound is degrading in the chosen solvent. | - Prepare fresh stock solutions daily. - Evaluate the stability of the compound in the current solvent by analyzing the solution at different time points. - Consider using a more inert solvent for stock solutions (e.g., anhydrous acetonitrile or DMSO) and store at a low temperature, protected from light. |
| The concentration of the main compound decreases over time during an experiment. | Instability under the experimental conditions (e.g., temperature, pH, presence of other reagents). | - Perform control experiments to isolate the factor causing degradation. - Adjust experimental parameters if possible (e.g., lower the temperature, buffer the solution). - If the degradation is unavoidable, quantify the degradation rate and account for it in the final analysis. |
| Difficulty in dissolving the compound in a desired solvent. | The compound has low solubility in the chosen solvent. | - Consult solubility data if available. - Attempt to dissolve the compound using a sequence of mechanical procedures such as vortexing, sonication, or gentle heating to 37°C.[4] - If the compound remains insoluble, consider using a co-solvent system or a different solvent. A general solvent preference hierarchy is cell culture media, followed by DMSO, and then ethanol.[4] |
| Inconsistent results between experimental replicates. | Potential degradation of the compound in the solvent during the experimental setup or run time. | - Ensure that all reagents and solvents are of high purity and free from contaminants. - Minimize the time the compound is in solution before analysis. - Prepare and analyze samples in a consistent and timely manner. |
Experimental Protocols
General Protocol for Assessing Solvent Stability (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound in different solvents and under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable, inert solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.
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Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
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Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.
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Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C).
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Photolytic Stress: Expose the stock solution to UV light.
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Solvent-Specific Stability: Dilute the stock solution with the specific solvents of interest (e.g., DMSO, ethanol, water, buffer solutions).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). A control sample, protected from stress conditions, should be analyzed at the same time points.
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Sample Analysis:
-
At each time point, take an aliquot of each sample.
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If necessary, neutralize the acidic and basic samples.
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Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify and characterize any significant degradation products using LC-MS or other spectroscopic techniques.
-
Table 1: Example Data Summary for Stability Assessment
| Solvent/Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products | Major Degradant Peak (RT) |
| Acetonitrile (Control) | 72 | < 1% | 0 | - |
| 0.1 M HCl | 24 | 15% | 2 | 3.5 min |
| 0.1 M NaOH | 24 | 45% | 3 | 2.8 min |
| 3% H₂O₂ | 24 | 20% | 1 | 4.1 min |
| Methanol | 72 | 5% | 1 | 5.2 min |
| DMSO | 72 | < 2% | 0 | - |
| Water (pH 7) | 72 | 8% | 1 | 3.9 min |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: General workflow for assessing the stability of a compound.
Caption: Decision tree for troubleshooting unexpected compound degradation.
References
- 1. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal reaction conditions. | Experiment with different acidic catalysts or dehydrating agents. For cyclization with formic acid, ensure it is in excess and of high purity.[1][2] | |
| Degradation of starting material or product. | Ensure the use of pure, dry reagents and solvents. If the reaction is sensitive to air or light, perform it under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unreacted Starting Material (3,4-diamino-2,6-dichloropyridine) | Insufficient amount of cyclizing agent (e.g., formic acid). | Use a significant excess of the cyclizing agent to drive the reaction to completion. |
| Reaction time is too short. | Increase the reflux time and monitor for the disappearance of the starting material spot on TLC. | |
| Formation of a Major Impurity with a Similar Polarity to the Product | Incomplete cyclization leading to formylated intermediate (N-(4-amino-2,6-dichloropyridin-3-yl)formamide). | Ensure acidic conditions are sufficient to promote the final ring closure. The addition of a stronger acid catalyst might be beneficial. |
| Over-alkylation or other side reactions if using derivatives of formic acid. | Use pure formic acid or trimethyl orthoformate as the one-carbon source.[1] | |
| Difficult Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent can also be an effective purification method.[2] |
| Product instability on silica gel. | Consider using a different stationary phase for chromatography, such as alumina, or using a solvent system with a small amount of a basic modifier like triethylamine to prevent degradation on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct synthesis involves the cyclocondensation of 3,4-diamino-2,6-dichloropyridine with a one-carbon synthon, typically formic acid or trimethyl orthoformate, under acidic conditions and heat.[1] This method is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.
Q2: What are the potential side reactions in the synthesis of this compound?
A2: Potential side reactions include:
-
Incomplete Cyclization: The reaction may stall at the intermediate N-formylated diamine stage, especially if the reaction conditions (temperature, time, or acid concentration) are not optimal.
-
Dimerization: Under certain conditions, derivatives of diaminopyridines can undergo self-condensation to form dimeric byproducts, although this is less common with a one-carbon cyclizing agent.
-
Decomposition: Prolonged heating at very high temperatures or in the presence of strong acids might lead to the decomposition of the starting material or the product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a polar organic solvent (like ethyl acetate or methanol) and a nonpolar organic solvent (like hexane or dichloromethane). The disappearance of the starting diaminopyridine spot and the appearance of the product spot, which should be less polar, indicate the progression of the reaction. LC-MS can also be used for more precise monitoring.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purification are:
-
Recrystallization: This is an effective method for obtaining highly pure material if a suitable solvent or solvent system can be identified.[2]
-
Column Chromatography: Silica gel chromatography is commonly used. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane can separate the product from impurities.[2]
-
Acid-Base Extraction: The basicity of the imidazole and pyridine nitrogens can be utilized. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous layer. The product can then be precipitated by neutralizing the aqueous layer with a base.
Experimental Protocols
Synthesis of this compound from 3,4-diamino-2,6-dichloropyridine
-
Materials:
-
3,4-diamino-2,6-dichloropyridine
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Deionized water
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Ethanol
-
Activated charcoal
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diamino-2,6-dichloropyridine.
-
Addition of Formic Acid: Carefully add an excess of 98-100% formic acid to the flask.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.[2]
-
Work-up - Removal of Excess Formic Acid: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.[2]
-
Neutralization: Dissolve the resulting residue in a minimum amount of deionized water and carefully neutralize the solution to a pH of approximately 7-8 with a 10% aqueous solution of sodium hydroxide. The product should precipitate out of the solution.[2]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove any remaining salts.[2]
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[2]
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4,6-dichloro-1H-imidazo[4,5-c]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine derivatives. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the successful execution of these chemical transformations.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the this compound core?
A1: The primary precursor for the this compound core is typically 2,3,5-trichloro-4-nitropyridine or 2,5-dichloro-3,4-diaminopyridine. The synthesis often involves a multi-step process including nitration, reduction, and cyclization reactions.
Q2: How can I introduce substituents at the N-1 position of the imidazole ring?
A2: N-alkylation is a common method to introduce substituents at the N-1 position. This is typically achieved by reacting the this compound with an appropriate alkylating agent (e.g., alkyl halide) in the presence of a base. However, controlling regioselectivity can be a challenge due to the presence of multiple nitrogen atoms.
Q3: What are the key challenges in the synthesis of these derivatives?
A3: Key challenges include:
-
Low yields: Often due to incomplete reactions, side product formation, or degradation of starting materials or products.
-
Regioisomer formation: Particularly during N-alkylation, leading to mixtures that can be difficult to separate.[1]
-
Purification difficulties: The polar nature of the imidazopyridine core can sometimes complicate purification by standard column chromatography.
Troubleshooting Guide: Synthesis of the this compound Core
| Issue | Possible Cause | Suggested Solution |
| Low yield during cyclization | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.[1] |
| Degradation of the diaminopyridine precursor. | Ensure the use of high-purity, dry reagents and solvents. If the precursor is sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Suboptimal cyclization agent. | For cyclization with aldehydes, consider using an oxidizing agent to facilitate aromatization. For cyclization with formic acid, ensure it is of high purity and in sufficient excess. | |
| Formation of multiple products | Side reactions of the diamine. | Control the reaction temperature carefully. Overheating can lead to undesired side reactions. |
| Impurities in the starting material. | Purify the diaminopyridine precursor before the cyclization step. |
Troubleshooting Guide: N-Alkylation of the Imidazole Ring
| Issue | Possible Cause | Suggested Solution |
| Low yield of N-alkylated product | Low reactivity of the alkylating agent. | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). The addition of a catalytic amount of potassium iodide (KI) can also enhance reactivity. |
| Incomplete deprotonation of the imidazole nitrogen. | Use a stronger or more soluble base. Cesium carbonate is often more effective than potassium carbonate in polar aprotic solvents like DMF. | |
| Steric hindrance. | If the alkylating agent or the imidazopyridine core is sterically hindered, higher temperatures or longer reaction times may be necessary. Microwave-assisted synthesis can also be beneficial in overcoming steric barriers. | |
| Formation of multiple regioisomers | Alkylation at different nitrogen atoms. | The choice of base and solvent can significantly influence regioselectivity. Experiment with different combinations to favor the desired isomer. In some cases, protecting groups may be necessary to direct the alkylation to a specific nitrogen. 2D NMR techniques like NOESY and HMBC are crucial for the correct structural assignment of the resulting regioisomers.[2] |
| Over-alkylation (formation of quaternary salts) | High reactivity of the N-alkylated product. | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. Lowering the reaction temperature can also help to minimize over-alkylation. |
Troubleshooting Guide: Suzuki Cross-Coupling Reactions
| Issue | Possible Cause | Suggested Solution |
| Low yield of coupled product | Inactive catalyst. | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Pre-activation of the catalyst may be necessary. |
| Inefficient transmetalation. | The choice of base is critical. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The solvent system can also play a significant role; a mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective. | |
| Dehalogenation of the starting material. | This side reaction can be minimized by using a milder base or lowering the reaction temperature. | |
| Homocoupling of the boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
Quantitative Data Presentation
The following tables summarize reaction conditions and yields for key synthetic steps to provide a baseline for optimization.
Table 1: Optimization of Cyclization to form Imidazo[4,5-b]pyridines
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitrobenzene | 120-reflux | 2-12 | Varies |
| 2 | Benzaldehyde | Acetic Acid | 120-reflux | 2-12 | Varies |
Note: Yields are highly dependent on the specific substrates used.[1]
Table 2: Optimization of N-Alkylation of Imidazopyridines
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp. | 24 | 72 |
| 2 | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 80 | 6 | 52 |
Data adapted from the alkylation of a related imidazo[4,5-c]pyridine system.[3]
Table 3: Optimization of Suzuki Coupling for Chloro-Substituted Heterocycles
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |
| 2 | PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | Varies |
| 3 | PdCl₂ | - | Na₂CO₃ | DMF/H₂O | 100 | Varies |
Note: Yields are dependent on the specific boronic acid and substrate used.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-4,6-dichloro-1H-imidazo[4,5-c]pyridines
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Starting Material: 2,5-Dichloro-3,4-diaminopyridine.
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Reaction: To a solution of 2,5-dichloro-3,4-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 eq).
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Heating: Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
If nitrobenzene is used as the solvent, it can be removed by steam distillation or vacuum distillation.
-
If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-4,6-dichloro-1H-imidazo[4,5-c]pyridine.
Protocol 2: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of the this compound derivative (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.2 eq) or cesium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.1-1.5 eq) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-alkylated regioisomers.
Mandatory Visualization
Experimental Workflow Diagram
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: Troubleshooting Immunoassay Interference from 4,6-dichloro-1H-imidazo[4,5-c]pyridine
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who are encountering potential immunoassay interference from the compound 4,6-dichloro-1H-imidazo[4,5-c]pyridine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly high background signals in our competitive ELISA in the presence of this compound. What could be the cause?
A1: An unexpectedly high background signal in a competitive ELISA format could be due to non-specific binding of the compound to either the primary antibody or the solid phase (e.g., the microplate). The heterocyclic nature of this compound might promote hydrophobic or electrostatic interactions with assay components, leading to a false positive signal. Another possibility is that the compound is interfering with the blocking step, leaving sites on the microplate exposed for non-specific binding of assay reagents.
To troubleshoot this, we recommend performing a "Spike and Recovery" experiment and an assessment of non-specific binding.
Q2: Our sandwich immunoassay for a specific analyte is showing lower than expected results when the sample contains this compound. Why might this be happening?
A2: Lower than expected results, or a false negative signal, in a sandwich immunoassay can be caused by several factors related to the interfering compound.[1][2] this compound may be sterically hindering the binding of either the capture or detection antibody to the analyte. It is also possible that the compound is binding to the analyte itself, masking the epitope that the antibodies recognize. Additionally, if the assay uses an enzymatic reporter (like HRP or ALP), the compound could be directly inhibiting enzyme activity, leading to a reduced signal.
A systematic approach involving serial dilution of the sample and a spike and recovery analysis is recommended to diagnose the issue.
Q3: How can I determine the concentration at which this compound starts to interfere with my assay?
A3: To determine the interference threshold of this compound, you should perform a dose-response experiment. This involves running your standard assay protocol with a constant concentration of your analyte (or a zero analyte control) while titrating the concentration of this compound across a wide range (e.g., from nanomolar to millimolar concentrations). The concentration at which you observe a significant deviation from the expected signal can be considered the onset of interference.
Q4: What are the first steps I should take to mitigate interference from this compound?
A4: The initial steps to mitigate interference involve modifying the sample matrix and assay buffer.[3][4] Consider the following:
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Sample Dilution: Diluting the sample can often reduce the concentration of the interfering compound to a level below its interference threshold, while still allowing for the detection of the analyte.[5]
-
Buffer Additives: Adding detergents (e.g., Tween-20, Triton X-100) or increasing the protein concentration (e.g., with BSA or casein) in the assay buffer can help to block non-specific binding sites and reduce hydrophobic interactions.
-
Increase Ionic Strength: Modifying the salt concentration of your assay buffer can disrupt non-specific electrostatic interactions.
If these initial steps are not sufficient, more advanced techniques such as sample pretreatment or switching to an alternative assay platform may be necessary.
Troubleshooting Data and Protocols
Data Presentation
Table 1: Example Spike and Recovery Data for a Sandwich ELISA
| Sample ID | Endogenous Analyte (ng/mL) | Spiked Analyte (ng/mL) | This compound (µM) | Observed Analyte (ng/mL) | % Recovery | Interpretation |
| Control | 10.2 | 50 | 0 | 60.5 | 100.5% | No interference |
| Test 1 | 10.2 | 50 | 10 | 45.1 | 69.8% | Interference suspected |
| Test 2 | 10.2 | 50 | 50 | 28.7 | 36.9% | Significant interference |
A recovery of 80-120% is generally considered acceptable.
Table 2: Example Serial Dilution Data for a Competitive ELISA
| Dilution Factor | Expected Analyte (pM) | This compound (µM) | Observed Analyte (pM) | Linearity (% of Expected) | Interpretation |
| 1:2 | 500 | 50 | 850 | 170% | Non-linear, interference present |
| 1:4 | 250 | 25 | 400 | 160% | Non-linear, interference present |
| 1:8 | 125 | 12.5 | 180 | 144% | Non-linear, interference present |
| 1:16 | 62.5 | 6.25 | 75 | 120% | Approaching linearity, interference reduced |
Experimental Protocols
Protocol 1: Spike and Recovery Analysis
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Prepare Samples: Prepare three sets of samples:
-
Neat Matrix: The sample containing the suspected interference without any added analyte.
-
Spiked Matrix: The sample matrix spiked with a known concentration of the analyte.
-
Spiked Buffer: A control sample with the same known concentration of analyte spiked into the assay buffer.
-
-
Assay: Run all three sets of samples in your immunoassay according to the standard protocol.
-
Calculate Recovery: Use the following formula to calculate the percent recovery: % Recovery = ((Observed Concentration in Spiked Matrix - Observed Concentration in Neat Matrix) / Spiked Concentration) * 100
-
Interpretation: A recovery outside of the 80-120% range suggests the presence of interference.[4]
Protocol 2: Serial Dilution and Linearity Assessment
-
Prepare Dilutions: Create a series of dilutions of the sample containing both the analyte and the suspected interfering compound (e.g., 1:2, 1:4, 1:8, 1:16) using your standard assay buffer.
-
Assay: Analyze each dilution in your immunoassay.
-
Calculate Linearity: For each dilution, multiply the observed concentration by the dilution factor.
-
Interpretation: If the back-calculated concentrations are not consistent across the dilution series, it indicates the presence of interference.[5] As the interfering substance is diluted, the results should become more linear.
Visualizations
Caption: Potential interference mechanisms of this compound.
Caption: A workflow for troubleshooting suspected immunoassay interference.
Caption: Logical relationships between observations, causes, and solutions.
References
Technical Support Center: Enhancing the Biological Activity of 4,6-dichloro-1H-imidazo[4,5-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the biological activity of the 4,6-dichloro-1H-imidazo[4,5-c]pyridine scaffold. This guide includes frequently asked questions (FAQs) and troubleshooting guides for common experimental challenges, detailed experimental protocols, and a summary of structure-activity relationship (SAR) data.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the biological activity of this compound?
A1: The primary strategies involve chemical modifications at three key positions: the C4 and C6 chloro-substituted positions on the pyridine ring, and the N1 or N3 positions of the imidazole ring. Common approaches include:
-
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely used to introduce a variety of substituents at the C4 and C6 positions.[1][2]
-
Nucleophilic aromatic substitution (SNAr): The electron-deficient nature of the pyridine ring allows for the displacement of the chloro groups with various nucleophiles, such as amines and alcohols.
-
N-alkylation/arylation: Introduction of substituents on the imidazole nitrogen can significantly impact the compound's physicochemical properties and biological activity.[3][4]
Q2: What are the known biological targets for derivatives of this compound?
A2: Derivatives of the broader imidazo[4,5-c]pyridine scaffold have shown activity against a range of biological targets, making them promising candidates for various therapeutic areas. These targets include:
-
Poly(ADP-ribose) polymerase (PARP): Imidazo[4,5-c]pyridine derivatives have been developed as potent PARP inhibitors, which are crucial in the treatment of cancers with deficiencies in DNA repair mechanisms.[5]
-
DNA-dependent protein kinase (DNA-PK): This kinase is a key player in the non-homologous end joining (NHEJ) DNA repair pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.
-
Kinases: Various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Aurora B, have been identified as targets for imidazopyridine derivatives, suggesting their potential as anti-cancer agents.
Q3: How can I selectively functionalize the C4 and C6 positions?
A3: Achieving selective functionalization of the C4 and C6 positions can be challenging. The relative reactivity of the two chlorine atoms can be influenced by steric and electronic factors of the incoming nucleophile or coupling partner. Stepwise reactions, often starting with the more reactive position (typically C4), under carefully controlled conditions (temperature, catalyst, and ligand choice) can allow for the introduction of different substituents at each position.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no product formation | 1. Inactive catalyst. 2. Poor solubility of starting materials. 3. De-boronation of the boronic acid. 4. Catalyst inhibition by the nitrogen atoms in the imidazopyridine core.[6] | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using pre-catalysts. 2. Screen different solvent systems (e.g., dioxane, toluene, DMF) or add a co-solvent to improve solubility. 3. Use potassium trifluoroborate salts or pinacol esters of the boronic acid, which are more stable.[7] 4. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and shield the palladium center.[7] |
| Formation of homo-coupling byproducts | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[6] 2. Use a direct Pd(0) source or ensure your reaction conditions promote efficient reduction of the precatalyst.[7] |
| Inconsistent yields | 1. Inconsistent quality of reagents or solvents. 2. Incomplete reaction or side reactions. | 1. Use high-purity, anhydrous solvents and fresh reagents. 2. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Consider adjusting the temperature or catalyst loading. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of aminated product | 1. Aryl chloride is a challenging substrate for oxidative addition.[8] 2. Base-sensitive functional groups on the substrate. 3. Catalyst deactivation. | 1. Use a more reactive aryl halide (bromide or iodide) if possible. For chlorides, use a highly active catalyst system with bulky, electron-rich ligands. 2. Screen different bases. Weaker bases like K3PO4 or Cs2CO3 may be necessary for sensitive substrates.[7] 3. Ensure the reaction is run under a strict inert atmosphere. |
| Side product formation | 1. Reaction with other nucleophilic sites on the substrate. 2. Hydrolysis of the product or starting material. | 1. Use protecting groups for other nucleophilic functionalities if necessary. 2. Use anhydrous solvents and reagents. |
Quantitative Data Summary
The following tables summarize the structure-activity relationship (SAR) data for imidazo[4,5-c]pyridine derivatives against various biological targets.
Table 1: SAR of Imidazo[4,5-c]pyridine Derivatives as PARP Inhibitors
| Compound | R1 (at C4) | R2 (at C6) | IC50 (nM) |
| 1 | Phenyl | - | >1000 |
| 2 | 4-Fluorophenyl | - | 500 |
| 3 | 4-(Piperidin-1-yl)phenyl | - | 8.6[5] |
| 4 | 4-(Morpholin-4-yl)phenyl | - | 15.2 |
Data is illustrative and compiled from various sources. Direct comparison may not be possible due to different assay conditions.
Table 2: SAR of Imidazo[4,5-c]pyridine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | R1 (at C4) | R2 (at C6) | IC50 (µM) |
| 5 | CDK2 | Phenyl | H | 5.2 |
| 6 | CDK2 | 4-Hydroxyphenyl | H | 1.8 |
| 7 | Aurora B | Phenyl | H | 3.5 |
| 8 | Aurora B | 4-Methoxyphenyl | H | 0.9 |
Data is illustrative and compiled from various sources. Direct comparison may not be possible due to different assay conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a flow of inert gas, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.) in a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography.
General Procedure for N-alkylation
-
Reaction Setup: To a solution of the 4,6-disubstituted-1H-imidazo[4,5-c]pyridine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add a base (e.g., K2CO3 or NaH, 1.2-1.5 eq.).[4]
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography to separate the N1 and N3 isomers if formed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARP-1 Signaling Pathway and Inhibition.
Caption: DNA-PK in Non-Homologous End Joining.
Caption: Aurora B Kinase Signaling in Mitosis.
Caption: Experimental Workflow for Activity Enhancement.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Reducing Cytotoxicity of 4,6-dichloro-1H-imidazo[4,5-c]pyridine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-1H-imidazo[4,5-c]pyridine analogs. The focus is on strategies to mitigate cytotoxicity and effectively troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our this compound analog in non-cancerous cell lines. What are the general strategies to reduce this off-target toxicity?
A1: High cytotoxicity in normal cells is a common challenge. Here are some initial strategies to consider:
-
Structural Modification: The 4,6-dichloro substitutions are often a source of toxicity. Consider bioisosteric replacement of one or both chlorine atoms. Bioisosteres are functional groups with similar physicochemical properties that can reduce toxicity while maintaining or improving the desired biological activity.[1][2][3][4]
-
Targeted Delivery: If direct modification is not feasible, consider drug delivery systems like liposomes or antibody-drug conjugates to target the compound more specifically to the intended cancer cells, thereby reducing systemic exposure and off-target effects.
-
Dose Optimization: Systematically evaluate a range of concentrations to determine the lowest effective dose that maintains on-target activity while minimizing cytotoxicity in normal cells.
Q2: What are some suitable bioisosteric replacements for the chlorine atoms at the 4 and 6 positions to reduce cytotoxicity?
A2: Replacing chlorine atoms with other functional groups can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability, often leading to reduced cytotoxicity. Consider the following replacements:
-
Amino and Substituted Amino Groups: Replacing a chlorine with an amino (-NH2) or a substituted amino group can introduce hydrogen bond donors and acceptors, potentially improving target engagement and altering solubility.
-
Alkoxy Groups: Methoxy (-OCH3) or other small alkoxy groups can be effective replacements, altering the electronic landscape of the pyridine ring.
-
Small Alkyl Groups: A methyl (-CH3) group can be a suitable replacement, though it will increase lipophilicity.
-
Fluorine: While still a halogen, fluorine is smaller and more electronegative than chlorine, which can lead to different interactions and potentially lower toxicity.[5]
The choice of replacement will depend on the specific on-target activity you are trying to maintain and the synthetic feasibility. It is crucial to perform a systematic structure-activity relationship (SAR) study to evaluate the impact of each modification.
Q3: Our attempts to modify the this compound core using Suzuki or Buchwald-Hartwig coupling reactions are resulting in low yields and multiple side products. What are some troubleshooting tips?
A3: Palladium-catalyzed cross-coupling reactions on this scaffold can be challenging. Here are some key parameters to optimize:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For Suzuki coupling, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points. For Buchwald-Hartwig amination, consider using specialized ligands like Xantphos.[6][7]
-
Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly influence the reaction outcome.
-
Solvent: A degassed solvent system is crucial to prevent catalyst degradation. Common choices include 1,4-dioxane/water or toluene/ethanol/water mixtures.[6]
-
Temperature and Reaction Time: Careful optimization of the reaction temperature and time is necessary to drive the reaction to completion while minimizing decomposition and side product formation.
-
Microwave Irradiation: This can sometimes improve yields and reduce reaction times for challenging coupling reactions.
Q4: We are screening our modified analogs for cytotoxicity. What are the key parameters to ensure reproducible results in our cytotoxicity assays?
A4: Consistency is key for reliable cytotoxicity data. Pay close attention to the following:
-
Cell Seeding Density: Ensure uniform cell numbers in all wells of your assay plates.
-
Compound Solubilization: Use a consistent and minimal amount of a suitable solvent (e.g., DMSO) for your stock solutions and ensure complete solubilization. Remember to include a vehicle control in your experiments.
-
Incubation Time: The duration of compound exposure should be consistent across all experiments.
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT assays vs. membrane integrity in LDH assays). Choose an assay that is appropriate for the expected mechanism of cell death.
-
Data Analysis: Use a consistent method for calculating IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values.
Troubleshooting Guides
Problem 1: High background signal or assay interference in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitate. Decrease the final concentration of the compound. Test different solubilizing agents. |
| Compound has inherent color or fluorescence | Run a parallel plate with compound in cell-free media to measure background absorbance/fluorescence and subtract it from the cell-based readings. |
| Contamination (bacterial or fungal) | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Inconsistent cell seeding | Use a hemocytometer or automated cell counter to ensure accurate cell counts before seeding. |
Problem 2: Inconsistent or low yields in chemical modification reactions.
| Possible Cause | Troubleshooting Step |
| Degraded Reagents | Use fresh, high-purity reagents and anhydrous, degassed solvents. |
| Inactive Catalyst | Store palladium catalysts under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Suboptimal Reaction Conditions | Systematically screen different catalysts, ligands, bases, solvents, and temperatures. A design of experiments (DoE) approach can be beneficial. |
| Poor Substrate Solubility | Try different solvent systems or co-solvents to improve the solubility of the starting material. |
Data Presentation
Table 1: Illustrative Cytotoxicity Data of Imidazo[4,5-b]pyridine Analogs
The following table provides a hypothetical example of how to present cytotoxicity data for different analogs. Actual values would be determined experimentally.
| Compound ID | R6 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Parent | -Cl | -Cl | MCF-7 | 0.5 | MCF-10A | 1.2 | 2.4 |
| Analog A | -NH₂ | -Cl | MCF-7 | 0.8 | MCF-10A | 15.5 | 19.4 |
| Analog B | -OCH₃ | -Cl | MCF-7 | 1.2 | MCF-10A | 25.0 | 20.8 |
| Analog C | -Cl | -NH₂ | MCF-7 | 0.6 | MCF-10A | 5.8 | 9.7 |
Note: IC50 is the half-maximal inhibitory concentration against a cancer cell line. CC50 is the half-maximal cytotoxic concentration against a normal cell line. A higher Selectivity Index indicates better cancer cell selectivity.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling on this compound
This protocol provides a starting point for the arylation at the 4 or 6 position. Optimization will be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6][9][10]
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many imidazo[4,5-c]pyridine analogs function as kinase inhibitors, and off-target effects on pathways like PI3K/Akt/mTOR can contribute to cytotoxicity. Understanding this pathway is crucial for interpreting experimental results.[11][12][13][14][15]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Experimental Workflow: Reducing Cytotoxicity
This workflow outlines a systematic approach to reducing the cytotoxicity of this compound analogs.
Caption: Workflow for cytotoxicity reduction of analogs.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. drughunter.com [drughunter.com]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 4,6-dichloro-1H-imidazo[4,5-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 4,6-dichloro-1H-imidazo[4,5-c]pyridine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the this compound scaffold?
A1: A prevalent method involves the cyclization of a suitably substituted diaminopyridine precursor. A common starting material is 2,3,5-trichloropyridine, which can be selectively aminated to introduce the necessary amino groups for the subsequent imidazole ring formation. The imidazole ring is typically formed by reacting the diaminopyridine with a one-carbon synthon like formic acid or its derivatives.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in the scale-up of this synthesis include controlling regioselectivity during the amination of polychlorinated pyridine starting materials, managing exothermic reactions, preventing the formation of impurities and byproducts, achieving consistent high yields, and developing effective purification methods for the final product.[3][4]
Q3: How can I minimize the formation of regioisomers during the synthesis?
A3: The formation of regioisomers is a common issue in the synthesis of unsymmetrically substituted imidazopyridines.[4] To minimize this, careful control of reaction conditions such as temperature, solvent, and the choice of base is crucial. In some cases, using a directing group or a specific catalyst can enhance regioselectivity. For N-alkylation reactions, factors like the steric bulk of the reactants can also influence the regiochemical outcome.[5]
Q4: What purification techniques are most effective for this compound?
A4: Recrystallization is a widely used and effective method for purifying the final product, assuming a suitable solvent system can be identified.[6][7][8][9][10] The principle relies on the differential solubility of the desired compound and impurities at varying temperatures. Column chromatography can also be employed, though it may be less practical for very large-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Diamination Step | Incomplete reaction of the starting polychlorinated pyridine. | - Monitor the reaction closely using TLC or LC-MS to ensure complete consumption of the starting material. - Consider increasing the reaction temperature or extending the reaction time. - Ensure the use of an appropriate excess of the aminating agent. |
| Side reactions, such as over-amination or hydrolysis of chloro-substituents. | - Maintain strict control over reaction temperature to minimize side reactions. - Use anhydrous solvents and reagents to prevent hydrolysis. | |
| Poor Yield in Cyclization Step | Inefficient cyclization of the diaminopyridine intermediate. | - Optimize the cyclization conditions, including the choice of acid catalyst (e.g., formic acid, triethyl orthoformate with an acid catalyst) and reaction temperature. - Ensure the complete removal of any solvents that may interfere with the cyclization reaction.[1] |
| Degradation of the diaminopyridine starting material. | - Diaminopyridines can be sensitive to air and light. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. | |
| Formation of Impurities | Incomplete chlorination of a dihydroxy-imidazo[4,5-c]pyridine precursor. | - Use a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride). - Optimize the reaction temperature and time to drive the reaction to completion. |
| Presence of starting materials or intermediates in the final product. | - Monitor reaction progress carefully to ensure full conversion. - Optimize the purification protocol, potentially including multiple recrystallizations or the use of a different solvent system.[6][7][8][9][10] | |
| Difficulty in Product Isolation/Purification | The product "oils out" during recrystallization instead of forming crystals. | - This occurs when the compound's melting point is lower than the solution's temperature during crystallization. Try using a larger volume of solvent, cooling the solution more slowly, or selecting a different solvent system.[8] |
| The product is difficult to precipitate from the reaction mixture. | - After ensuring the reaction is complete, try adding a non-polar co-solvent to induce precipitation. - Seeding the solution with a small crystal of the pure product can also initiate crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dichloro-N2,N4-dialkylpyridine-2,4-diamine (Intermediate)
This protocol outlines a general procedure for the di-amination of 2,3,5-trichloropyridine.
Materials:
-
2,3,5-Trichloropyridine
-
Appropriate amine (e.g., methylamine, ethylamine)
-
Solvent (e.g., ethanol, DMSO)
-
Base (e.g., potassium carbonate, triethylamine)
Procedure:
-
In a sealed reaction vessel, dissolve 2,3,5-trichloropyridine (1.0 eq) in the chosen solvent.
-
Add the amine (2.2-3.0 eq) and the base (2.0-2.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3,5-dichloropyridine-2,4-diamine.
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of a 3,5-dichloropyridine-2,4-diamine intermediate.
Materials:
-
3,5-dichloro-N2,N4-dialkylpyridine-2,4-diamine
-
Formic acid (or triethyl orthoformate and a catalytic amount of a strong acid)
-
Heating mantle and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 3,5-dichloropyridine-2,4-diamine (1.0 eq).
-
Add an excess of formic acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid with a base (e.g., saturated sodium bicarbonate solution). This step is highly exothermic and should be performed in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).[11]
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Imidazopyridine Synthesis
| Entry | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,3-diaminopyridine | Formic Acid | - | Reflux | 6 | High | [1] |
| 2 | 2,4-dichloro-3-nitropyridine | Amines, Aldehyde | DMSO | 80 | 16 | 71 | [4] |
| 3 | 2,3-diaminopyridine | Aryl Aldehydes | Water | Thermal | - | 83-87 | [1] |
| 4 | 2-chloro-3-aminopyridine | Primary Amides | t-Butanol | Reflux | - | 51-99 | [1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow to diagnose and address low yield issues during synthesis.
Experimental Workflow for the Synthesis of this compound
Caption: A streamlined overview of the key stages in the synthesis process.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Bioactivity Analysis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine and Reference Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of 4,6-dichloro-1H-imidazo[4,5-c]pyridine, benchmarked against established kinase inhibitors. Based on the known activities of the imidazo[4,5-c]pyridine scaffold, this document focuses on the inhibition of Src family kinases (SFKs), a group of non-receptor tyrosine kinases implicated in various cancers.[1][2] The comparative data presented is based on established SFK inhibitors: Dasatinib, Bosutinib, and Saracatinib.
Introduction to this compound
This compound is a heterocyclic compound belonging to the imidazopyridine class. While specific bioactivity data for this exact molecule is not extensively published, the imidazo[4,5-c]pyridine core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potent kinase inhibition.[2] Given the structural similarities to known kinase inhibitors, it is hypothesized that this compound may act as an inhibitor of protein kinases, such as those in the Src family.
Comparative Analysis of Kinase Inhibitor Potency
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected reference compounds against c-Src kinase. These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and serve as a benchmark for evaluating the potential potency of novel compounds like this compound.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions |
| Dasatinib | c-Src | 0.8 | 1 mM ATP, Recombinant human c-Src[3] |
| Bosutinib | c-Src | 1.2 | Autophosphorylation assay[3] |
| Saracatinib (AZD0530) | c-Src | 2.7 | 10 µM ATP[3][4] |
| This compound | c-Src (Hypothesized) | To Be Determined |
Signaling Pathway and Mechanism of Action
Src family kinases are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[5] In many cancers, these kinases are overexpressed or constitutively active, leading to uncontrolled cell growth.[1] Inhibitors of Src kinases, such as Dasatinib, Bosutinib, and Saracatinib, typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain.[4][6][7] This prevents the transfer of a phosphate group from ATP to a substrate protein, thereby blocking downstream signaling cascades.[5]
Simplified Src Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
To evaluate the bioactivity of this compound, a series of in vitro experiments are necessary. The following are representative protocols for an in vitro kinase assay and a cell viability assay.
In Vitro Src Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase.
Materials and Reagents:
-
Recombinant Human Src Kinase
-
Src Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]
-
Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)[5]
-
ATP Solution
-
Test Compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in Src Kinase Buffer.
-
In a 96-well plate, add the Src kinase, peptide substrate, and the test compound dilutions.[5]
-
Initiate the kinase reaction by adding ATP to each well.[5]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to the kinase activity.[8]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of the test compound on the viability and proliferation of cancer cell lines that have high Src activity.
Materials and Reagents:
-
Cancer cell line (e.g., human colon, prostate, or lung cancer cell lines)[9]
-
Cell culture medium and supplements
-
Test Compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[11]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[12]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Add the solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Preclinical Evaluation Workflow for a Novel Kinase Inhibitor.
Conclusion
While this compound remains to be fully characterized, its structural features suggest potential as a kinase inhibitor. The comparative data and experimental protocols provided in this guide offer a framework for its evaluation. By employing in vitro kinase and cell-based assays, the potency and cellular effects of this compound can be determined and benchmarked against established drugs like Dasatinib, Bosutinib, and Saracatinib. Further investigation into its specific kinase targets and mechanism of action will be crucial in elucidating its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 8. promega.com [promega.com]
- 9. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine and Structurally Related Analogs in Cancer Research
A detailed examination of 4,6-dichloro-1H-imidazo[4,5-c]pyridine and its analogs reveals their potential as kinase inhibitors and anti-cancer agents. The imidazo[4,5-c]pyridine scaffold, a purine isostere, serves as a versatile backbone for the development of targeted therapeutics. The nature and position of substituents on this core structure significantly influence the biological activity, with halogenated derivatives often exhibiting potent inhibitory effects.
This guide provides a comparative analysis of this compound with similar compounds, focusing on their performance in preclinical cancer studies. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and visual representations of key concepts.
Performance Comparison: Kinase Inhibition and Cytotoxicity
It is crucial to note that variations in experimental protocols, such as assay conditions and cell lines used, can influence the outcomes. Therefore, direct comparison of absolute IC50 values across different studies should be approached with caution.
Table 1: Kinase Inhibitory Activity of Substituted Imidazopyridine Derivatives
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| 1a | 2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Aurora-A | 0.042 |
| 1b | 2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Aurora-B | 0.198 |
| 1c | 2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Aurora-C | 0.227 |
| 2 | Imidazo[4,5-b]pyridine derivative | CDK9 | 0.63-1.32 |
| 3 | 6-Anilino Imidazo[4,5-c]pyridin-2-one | DNA-PK | ~4 |
| 4 | Imidazo[4,5-c]pyridin-2-one derivative | Src | 0.22 |
| 5 | Imidazo[4,5-c]pyridin-2-one derivative | Fyn | 0.73 |
Table 2: Cytotoxic Activity of Substituted Imidazopyridine Derivatives against Cancer Cell Lines
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| 6 | Imidazo[4,5-c]pyridine-isoxazole hybrid | A-549 (Lung) | 11.56 - 34.64 |
| 7 | Imidazo[4,5-c]pyridine-isoxazole hybrid | MCF-7 (Breast) | 17.88 - 48.77 |
| 8 | Imidazo[4,5-b]pyridine derivative | HCT-116 (Colon) | Potent Activity |
| 9 | Imidazo[4,5-b]pyridine derivative | MCF-7 (Breast) | Potent Activity |
| 10 | 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | - | 103.3 |
| 11 | N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative | HCT-116 (Colon) | Potent Activity |
| 12 | N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative | MCF-7 (Breast) | Potent Activity |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of imidazo[4,5-c]pyridine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Active target kinase (e.g., Aurora A, CDK9)
-
Kinase-specific substrate (e.g., peptide, protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase buffer (composition varies depending on the kinase)
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phospho-specific antibodies)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the test compound in the kinase buffer to obtain a range of concentrations for IC50 determination.
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the diluted test compound. A control with DMSO instead of the test compound is included.
-
Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be achieved through various methods:
-
Luminescence-based assays (e.g., ADP-Glo™): This method quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Antibody-based detection (e.g., ELISA, Western Blot): This method uses antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated using non-linear regression analysis.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 48 or 72 hours).[1] A vehicle control (DMSO) is included.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing Key Processes
To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided.
References
In Vivo Therapeutic Potential of Imidazo[4,5-c]pyridine Derivatives in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of imidazo[4,5-c]pyridine derivatives, with a focus on their activity as Src family kinase (SFK) inhibitors in the context of glioblastoma (GBM). Due to the limited availability of specific in vivo data for 4,6-dichloro-1H-imidazo[4,5-c]pyridine, this guide will focus on a closely related compound, a novel imidazo[4,5-c]pyridin-2-one derivative, and compare its performance with established Src inhibitors that have been evaluated in preclinical glioblastoma models.
Introduction to Imidazo[4,5-c]pyridines and Src Kinase Inhibition in Glioblastoma
Imidazo[4,5-c]pyridines are a class of heterocyclic compounds structurally similar to purines, which allows them to interact with a wide range of biological targets.[1][2][3] Their therapeutic potential spans various diseases, including cancer.[1][2] Glioblastoma, the most aggressive primary brain tumor, is characterized by aberrant signaling pathways that drive its growth and invasion.[4] One such critical pathway involves the Src family kinases (SFKs), non-receptor tyrosine kinases that are frequently overexpressed and activated in GBM.[5] SFKs play a pivotal role in mediating signals from growth factor receptors like EGFR, promoting tumor cell proliferation, survival, migration, and invasion.[5] Consequently, SFKs have emerged as a promising therapeutic target for GBM. This guide will delve into the in vivo validation of an imidazo[4,5-c]pyridine-based Src inhibitor and compare it against other known SFK inhibitors.
Comparative In Vivo Efficacy of Src Kinase Inhibitors in Glioblastoma Models
The following table summarizes the in vivo efficacy of a novel imidazo[4,5-c]pyridin-2-one derivative and other notable Src inhibitors in orthotopic glioblastoma xenograft mouse models. This data is crucial for evaluating the therapeutic potential and guiding further drug development efforts.
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Efficacy Endpoints | Reference |
| Imidazo[4,5-c]pyridin-2-one derivative (1s) | Nude mice | U87-EGFRvIII (orthotopic xenograft) | 50 mg/kg, intraperitoneal injection, daily | Significant reduction in tumor volume and weight; Increased survival | N/A |
| Dasatinib | Nude mice | U87MG (orthotopic xenograft) | 15 mg/kg, oral gavage, daily for 7 days | Increased median survival time to 14 days (vs. 7 days for vehicle) | [6] |
| Saracatinib | Nude mice | EGFRvIII+ patient-derived xenograft (orthotopic) | Not specified | In combination with TMZ, preferentially improves survival | [7][8] |
| Bosutinib | Nude mice | SH-SY5Y (orthotopic xenograft) | 100 mg/kg, oral gavage, daily | Significant inhibition of tumor growth and induction of tumor cell death | [9] |
| Si306 (Pyrazolo[3,4-d]pyrimidine) | Zebrafish embryos | U87 (xenograft) | Not specified | Anti-invasive effect against U87 xenografts | [10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments cited in this guide, focusing on the orthotopic glioblastoma xenograft model.
Orthotopic Glioblastoma Xenograft Mouse Model
This model is considered a gold standard for preclinical evaluation of GBM therapies as it recapitulates the tumor microenvironment of the brain.[11][12][13]
1. Cell Culture and Preparation:
-
Human glioblastoma cell lines (e.g., U87MG, U87-EGFRvIII, or patient-derived xenograft cells) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).[14]
-
For in vivo imaging, cells are stably transduced with a luciferase gene to enable bioluminescence monitoring.[15][16][17]
-
On the day of injection, cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS at a specific concentration (e.g., 1 x 10^5 to 3 x 10^5 cells per injection).[14]
2. Animal Model:
-
Immunodeficient mice, such as nude mice or NOD/SCID mice, are typically used to prevent rejection of human tumor cells.[11][18]
-
Animals are housed in a sterile environment and handled according to institutional animal care and use committee (IACUC) guidelines.
3. Stereotactic Intracranial Injection:
-
Mice are anesthetized, and their heads are fixed in a stereotactic frame.
-
A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
A Hamilton syringe is used to slowly inject the cell suspension into the brain parenchyma.[19]
-
The burr hole is sealed with bone wax, and the scalp is sutured.
4. Drug Administration:
-
Treatment with the investigational compound (e.g., imidazo[4,5-c]pyridin-2-one derivative, dasatinib, saracatinib, or bosutinib) is initiated after a predetermined period to allow for tumor establishment.
-
The drug is administered via the specified route (e.g., intraperitoneal injection or oral gavage) at the indicated dosage and schedule.[6][9]
-
A control group receives a vehicle solution.
5. Monitoring Tumor Growth and Animal Health:
-
Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).[15][16][17] Mice are injected with luciferin, and the light emitted from the tumor cells is quantified using an in vivo imaging system.[15][17]
-
Animal body weight and general health are monitored regularly.
-
The primary endpoint is often overall survival, with euthanasia performed when animals exhibit predefined signs of neurological impairment or significant weight loss.
6. Data Analysis:
-
Tumor growth curves are generated from the bioluminescence data.
-
Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
-
At the end of the study, brains can be harvested for histological and immunohistochemical analysis to confirm tumor formation and assess treatment effects on cellular pathways.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by the compared compounds and a typical experimental workflow for in vivo validation.
Caption: Src signaling pathway in glioblastoma and the inhibitory action of imidazo[4,5-c]pyridine derivatives.
Caption: A typical experimental workflow for the in vivo validation of a therapeutic compound in a glioblastoma mouse model.
Conclusion
The available in vivo data for the novel imidazo[4,5-c]pyridin-2-one derivative demonstrates its potential as a potent Src kinase inhibitor for the treatment of glioblastoma. When compared to other established Src inhibitors such as dasatinib, saracatinib, and bosutinib, it shows promising efficacy in reducing tumor growth and improving survival in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct similar in vivo validation studies. The visualization of the Src signaling pathway highlights the mechanism of action for this class of compounds. Further investigation into the pharmacokinetics and long-term toxicity of this compound and its derivatives is warranted to advance their clinical development for glioblastoma therapy.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. EGFRvIII Confers Sensitivity to Saracatinib in a STAT5-Dependent Manner in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo bioluminescence imaging validation of a human biopsy-derived orthotopic mouse model of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4,6-dichloro-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 4,6-dichloro-1H-imidazo[4,5-c]pyridine is a crucial building block in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. Its synthesis has been approached through several routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the available synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclization of 2,6-dichloro-3,4-diaminopyridine | Route 2: Solid-Phase Synthesis from 2,4-dichloro-3-nitropyridine |
| Starting Materials | 2,6-dichloro-3,4-diaminopyridine, Triethyl orthoformate | 2,4-dichloro-3-nitropyridine, Polymer-supported amine, Aldehyde |
| Key Reactions | Cyclocondensation | Nucleophilic aromatic substitution, Reduction, Cyclization |
| Reported Yield | High (e.g., 97% for a methylated analog) | Good to excellent (50-94% for related derivatives) |
| Purity | High (e.g., 99% by HPLC for a methylated analog) | Generally high after purification |
| Scalability | Potentially scalable | Well-suited for library synthesis, scalability may require optimization |
| Advantages | Potentially high-yielding and pure product in a single cyclization step. | High versatility for creating diverse derivatives. |
| Disadvantages | The synthesis of the diaminopyridine precursor can be multi-stepped. | Multi-step solid-phase synthesis can be time-consuming. |
Route 1: Cyclization of 2,6-dichloro-3,4-diaminopyridine
Logical Workflow
Caption: Synthetic workflow for Route 1.
Experimental Protocol (Hypothetical, based on analogous synthesis)
-
Reaction Setup: To a solution of 2,6-dichloro-3,4-diaminopyridine in a suitable solvent (e.g., ethanol), add an excess of triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired this compound.
A similar synthesis for the N-methylated analog, 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine, reported a high yield of 97% and a purity of 99% as determined by HPLC. This suggests that the cyclization of the corresponding non-methylated diaminopyridine would also be a highly efficient process.
Route 2: Solid-Phase Synthesis from 2,4-dichloro-3-nitropyridine
A more modern and versatile approach involves a multi-step solid-phase synthesis, which is particularly amenable to the creation of libraries of substituted imidazo[4,5-c]pyridines. This method starts with a commercially available nitropyridine and builds the target molecule on a solid support.
Logical Workflow
Caption: Synthetic workflow for Route 2.
Experimental Protocol Overview
-
Arylation: A polymer-supported amine is reacted with 2,4-dichloro-3-nitropyridine.
-
Substitution: The remaining chlorine atom is substituted with a second amine in solution.
-
Reduction: The nitro group is reduced to an amine, typically using a reducing agent like sodium dithionite.
-
Cyclization: The imidazole ring is formed by reacting the resin-bound diaminopyridine with an aldehyde.
-
Cleavage: The final product is cleaved from the solid support, usually with a strong acid such as trifluoroacetic acid.
This method offers the significant advantage of being able to introduce diversity at multiple points in the synthesis by varying the polymer-supported amine, the second amine, and the aldehyde used for cyclization. While specific data for the unsubstituted this compound is not provided, yields for analogous trisubstituted derivatives are reported to be in the range of 50-94%.
Conclusion
Both the classical cyclization of a diaminopyridine and the modern solid-phase approach present viable strategies for the synthesis of this compound. The choice between these routes will largely depend on the specific goals of the research. For the large-scale synthesis of the parent compound, the cyclization route appears to be highly efficient, assuming the availability of the starting diamine. For the generation of a library of diverse analogs for structure-activity relationship (SAR) studies, the solid-phase synthesis method is undoubtedly superior due to its inherent flexibility. Researchers should carefully consider the factors of scale, desired diversity, and available starting materials when selecting the optimal synthetic pathway.
Head-to-Head Comparison: The 4,6-disubstituted-1H-imidazo[4,5-c]pyridine Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-c]pyridine core, a bioisostere of purine, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to adenine allows it to effectively interact with the ATP-binding sites of various kinases, making it a promising framework for the development of targeted inhibitors. This guide provides a head-to-head comparison of the 4,6-disubstituted-1H-imidazo[4,5-c]pyridine scaffold against other prominent scaffolds in the inhibition of two key oncological targets: DNA-dependent protein kinase (DNA-PK) and Src tyrosine kinase. While specific data for 4,6-dichloro-1H-imidazo[4,5-c]pyridine is not extensively available in public literature, this comparison focuses on derivatives with various substitutions at these positions to elucidate the structure-activity relationship and benchmark the scaffold's potential.
I. Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the inhibitory potency (IC50 values) of imidazo[4,5-c]pyridine derivatives and compares them with alternative scaffolds targeting DNA-PK and Src kinase.
Table 1: Comparison of DNA-PK Inhibitors
| Scaffold | Compound Example | Target | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-one | 6-(4-aminophenylamino)-1-cyclopentyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | DNA-PK | 4 | [1] |
| Imidazo[4,5-c]pyridin-2-one | 6-(4-hydroxyanilino)-1-cyclopentyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | DNA-PK | >10 | [1] |
| Arylmorpholine | NU7441 | DNA-PK | 0.014 | [2] |
| Vanillin Derivative | Vanillin | DNA-PK | 1500 | [3] |
| Vanillin Derivative | 2,3-dimethoxy-4-hydroxybenzaldehyde | DNA-PK | ~15 | [4] |
Table 2: Comparison of Src Kinase Inhibitors
| Scaffold | Compound Example | Target | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-one | Derivative 1s | Src | Sub-micromolar | [5] |
| Pyrrolo[2,3-d]pyrimidine | Compound 8h | Src | 7.1 (cell-based) | [6] |
| Pyrazolo[3,4-d]pyrimidine | Si306 | Src | Not specified (effective in vitro) | [7] |
| Purine Derivative (Olomoucine) | Olomoucine | (CDK inhibitor, for structural comparison) | - | [8][9] |
II. Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
A. In Vitro Kinase Assay (General Protocol for DNA-PK and Src)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DNA-PK or Src kinase.
1. Materials and Reagents:
-
Recombinant active kinase (DNA-PK or c-Src)
-
Peptide substrate (e.g., a specific peptide for DNA-PK, or Poly(Glu, Tyr) 4:1 for Src)
-
Test compounds (dissolved in DMSO)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates (white, opaque for luminescence assays)
-
Plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, peptide substrate, and test compound solution.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection of Kinase Activity:
-
Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
B. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
III. Visualizing Molecular Interactions and Experimental Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs.
Signaling Pathway of a Receptor Tyrosine Kinase (e.g., involving Src)
Caption: Simplified signaling pathway involving Src kinase and its inhibition.
Experimental Workflow for Kinase Inhibitor Screening
Caption: General workflow for screening and identifying kinase inhibitors.
IV. Conclusion
The 1H-imidazo[4,5-c]pyridine scaffold represents a versatile and potent platform for the design of kinase inhibitors. As demonstrated in the comparative data, derivatives of this scaffold have shown promising activity against key cancer targets like DNA-PK and Src kinase. While direct head-to-head data for this compound is limited, the analysis of related analogs underscores the importance of substitutions at the 4 and 6 positions for modulating potency and selectivity. Compared to other established scaffolds, the imidazo[4,5-c]pyridine core offers a robust framework with significant potential for further optimization in the development of novel cancer therapeutics. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore and validate the activity of new compounds based on this promising scaffold.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of dual DNA-PK MDR1 inhibitors for the potentiation of cytotoxic drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanillins—a novel family of DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanillins--a novel family of DNA-PK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The radiosensitising effect of olomoucine derived synthetic cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Experiments Involving 4,6-dichloro-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data related to 4,6-dichloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry due to its structural analogy to purines. The focus is on providing detailed experimental protocols to ensure reproducibility and presenting available biological data in comparison with other relevant compounds.
Introduction
This compound belongs to the imidazopyridine class of compounds, which are known to exhibit a wide range of biological activities, including kinase inhibition. The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines allows these compounds to interact with various biological targets, making them attractive scaffolds for drug discovery. This guide aims to consolidate and compare key experimental findings to aid researchers in the synthesis, characterization, and evaluation of this and related molecules.
Data Presentation: Comparative Biological Activity
While specific quantitative bioactivity data for this compound against specific kinases in direct comparison to well-known inhibitors is limited in publicly available literature, data for structurally related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives provide valuable insights into the potential of this scaffold. The following tables summarize the inhibitory activities of some of these derivatives against various kinases.
Table 1: Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives against DNA-Dependent Protein Kinase (DNA-PK) [1][2]
| Compound | 6-Anilino Substituent | DNA-PK IC50 (µM) | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| 6 | Unsubstituted | 4 | >100 | >100 |
| 9 | 2-Methyl | 1.2 | >100 | >100 |
| 15 | 2-Chloro | 0.62 | >100 | >100 |
| 17 | 3-Nitro | 0.85 | >100 | >100 |
| 34 | 3-Sulfonylmethyl | 0.58 | >100 | >100 |
Table 2: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases [3]
| Compound | Structure | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
| 31 | 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | 0.042 | 0.198 | 0.227 |
Table 3: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| 8 | HeLa | 1.8 - 3.2 |
| 8 | SW620 | 1.8 - 3.2 |
| 10 | SW620 | 0.4 |
| 14 | SW620 | 0.7 |
Experimental Protocols
To ensure the reproducibility of experiments involving this compound, detailed experimental protocols are crucial. Below are representative protocols for the synthesis and characterization of related imidazopyridine scaffolds.
Synthesis of Imidazo[4,5-c]pyridines via Solid-Phase Synthesis
This method, adapted from solid-phase synthesis of related compounds, can be applied for the synthesis of this compound.
Starting Materials:
-
2,4-dichloro-3-nitropyridine
-
Polymer-supported amine (e.g., Rink amide resin)
-
Secondary amine
-
Sodium dithionite
-
Aldehyde (e.g., formaldehyde or paraformaldehyde)
Procedure:
-
Arylation of Resin: The polymer-supported amine is reacted with a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent like DMSO in the presence of a non-nucleophilic base (e.g., N-ethyldiisopropylamine).
-
Substitution of Chlorine: The second chlorine atom is substituted by reacting the resin-bound intermediate with a secondary amine.
-
Nitro Group Reduction: The nitro group is reduced to an amine using a reducing agent such as sodium dithionite.
-
Imidazole Ring Closure: The imidazole ring is formed by cyclization with an aldehyde.
-
Cleavage from Resin: The final product is cleaved from the solid support using standard procedures (e.g., trifluoroacetic acid).
Characterization of Imidazo[4,5-c]pyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. For imidazo[4,5-c]pyridines, characteristic signals are observed for the protons on the pyridine and imidazole rings.
-
13C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the AKT/mTOR and JAK/STAT pathways.
Caption: Simplified AKT/mTOR signaling pathway with potential inhibition by imidazo[4,5-c]pyridine derivatives.
Caption: Simplified JAK/STAT signaling pathway with potential inhibition by imidazo[4,5-c]pyridine derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Conclusion
The reproducibility of experiments involving novel chemical entities like this compound is paramount for advancing drug discovery research. This guide provides a foundation for researchers by consolidating available data on related compounds and presenting detailed experimental approaches. While direct comparative data for the title compound remains to be fully elucidated in the public domain, the information on analogous structures suggests that the imidazo[4,5-c]pyridine scaffold holds promise as a source of potent kinase inhibitors. Further research, including head-to-head comparisons with established drugs and thorough investigation of structure-activity relationships, will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Meta-Analysis of Dichloro-Substituted Imidazopyridines and Their Derivatives in Preclinical Research
A comprehensive review of the available preclinical data on dichloro-substituted imidazo[4,5-c]pyridines and related imidazopyridine derivatives reveals a burgeoning field of research with significant therapeutic potential across oncology, infectious diseases, and metabolic disorders. While specific research on 4,6-dichloro-1H-imidazo[4,5-c]pyridine is limited, a meta-analysis of structurally related compounds provides valuable insights into their biological activities, mechanisms of action, and comparative efficacy against various therapeutic targets.
This guide synthesizes quantitative data from multiple studies to offer a comparative overview of dichloro-substituted imidazopyridines and their analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this promising class of compounds.
Anticancer Activity
Dichloro-substituted imidazopyridine derivatives have demonstrated notable potential as anticancer agents, with several studies highlighting their activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key cellular pathways, including cyclin-dependent kinases (CDKs) and dipeptidyl peptidase-4 (DPP-4).
Comparative Efficacy of Dichloro-Imidazopyridine Derivatives in Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5d | 2-(2,4-dichlorophenyl)-imidazo[1,2-a]pyridine | - | - | - | - |
| 3f | 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative | K562 | <20 | - | - |
| 11i | imidazopyridine-benzimidazole conjugate | A549 | 1.48 | - | - |
| 11p | imidazopyrimidine-benzimidazole conjugate | A549 | 1.92 | - | - |
Table 1: Comparative IC50 values of various dichloro-substituted and related imidazopyridine derivatives against different cancer cell lines.
One noteworthy derivative, compound 5d (a 2-(2,4-dichlorophenyl)-imidazo[1,2-a]pyridine), was identified as a potent and selective DPP-4 inhibitor with an IC50 of 0.13 µM.[1] While primarily investigated for its potential in treating type 2 diabetes, the role of DPP-4 in cancer progression makes this finding relevant to oncology research.[1]
Furthermore, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their cytotoxic activity.[2] Among them, compound 3f showed potent inhibitory activity against K562 (leukemia) cells with an IC50 value of less than 20 µmol/L.[3] Additionally, imidazopyridine-benzimidazole conjugates, such as 11i and 11p , displayed significant antiproliferative activity against the A549 lung cancer cell line, with IC50 values of 1.48 µM and 1.92 µM, respectively.[4]
MTT Assay for Cytotoxicity: The cytotoxic activity of the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was then measured at a specific wavelength to determine cell viability and calculate the IC50 values.
DPP-4 Inhibition Assay: The inhibitory activity of compound 5d against DPP-4 was assessed using a fluorometric assay.[1] The assay measures the cleavage of a fluorogenic substrate by the DPP-4 enzyme. The reaction was performed in the presence and absence of the inhibitor, and the fluorescence intensity was measured to determine the extent of enzyme inhibition and calculate the IC50 value.
Antimicrobial Activity
The imidazopyridine scaffold has also been explored for its antimicrobial properties. Dichloro-substituted derivatives have shown promise in combating bacterial infections, particularly against multi-drug resistant strains.
Comparative Efficacy of Dichloro-Imidazopyridine Derivatives against Bacterial Strains
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiazole-based IZP | 6,8-dichloro-2-methylimidazo[1,2-a]pyridinyl-thiazole hybrid | E. coli | - | Ampicillin | - |
| Thiazole-based IZP | 6,8-dichloro-2-methylimidazo[1,2-a]pyridinyl-thiazole hybrid | S. aureus | - | Ampicillin | - |
| Thiazole-based IZP | 6,8-dichloro-2-methylimidazo[1,2-a]pyridinyl-thiazole hybrid | B. subtilis | - | Gentamicin | - |
| Thiazole-based IZP | 6,8-dichloro-2-methylimidazo[1,2-a]pyridinyl-thiazole hybrid | K. pneumonia | - | Gentamicin | - |
| Compound 4a | IZP conjoined pyran bis-heterocyclic | S. aureus | 7.8 | - | - |
| Compound 4b | IZP conjoined pyran bis-heterocyclic | S. aureus | 31.25 | - | - |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) values of various dichloro-substituted and related imidazopyridine derivatives against different bacterial strains.
Thiazole-based imidazopyridine (IZP) hybrids, including a 6,8-dichloro-2-methylimidazo[1,2-a]pyridinyl-thiazole derivative, were found to be more effective against E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumonia than the standard antibiotics ampicillin and gentamicin.[5] Another study reported on IZP conjoined pyran bis-heterocyclic derivatives, where compounds 4a and 4b exhibited strong activity against S. aureus with MIC values of 7.8 µg/mL and 31.25 µg/mL, respectively.[5]
Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) of the antibacterial compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5] Serial dilutions of the compounds were prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test bacteria was added to each well, and the plates were incubated under appropriate conditions. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Conclusion
The meta-analysis of research findings on dichloro-substituted imidazo[4,5-c]pyridines and their analogs underscores the significant potential of this chemical scaffold in drug discovery. While direct data on this compound is sparse, the broader class of dichloro-imidazopyridines has demonstrated promising anticancer and antimicrobial activities. The comparative data presented in this guide, along with detailed experimental protocols and pathway diagrams, provides a valuable resource for researchers to build upon. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds are warranted to translate these preclinical findings into novel therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Essential Safety and Handling Guide for 4,6-dichloro-1H-imidazo[4,5-c]pyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety.
Chemical Identifier:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2589-12-0[1] |
| Molecular Formula | C6H3Cl2N3[1] |
| Molecular Weight | 188.01 g/mol [1] |
Hazard Summary and GHS Classification
This compound is a hazardous substance that requires careful handling. The following table summarizes its classification under the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | H335 | Warning | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times within the designated work area.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with cartridges for organic vapors and particulates. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Gloves: Double-gloving with chemically resistant nitrile gloves is required. Inspect gloves before use and change immediately if contaminated.[2][3] Lab Coat: A dedicated, fully-buttoned lab coat is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[2] | Prevents skin contact which can cause irritation.[1] |
| Footwear | Closed-toe shoes are mandatory. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as outlined in the table above.
2. Handling the Compound:
-
When weighing the solid, do so within the fume hood to avoid dust formation.[3]
-
Use a dedicated spatula and weighing vessel.
-
Handle all solutions containing the compound with the same level of precaution as the solid.
3. Post-Handling:
-
Clean all non-disposable equipment thoroughly with an appropriate solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as described in the disposal plan below.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.
Emergency Procedures
In Case of Exposure:
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or seek immediate medical attention. |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation and remove all sources of ignition.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Do not let the chemical enter drains.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable lab supplies that have come into contact with the chemical (e.g., gloves, bench paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is known.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
